Aquastatin A
Description
This compound has been reported in Fusicolla aquaeductuum with data available.
ATPase inhibitor isolated from Fusarium aquaeductuum; also inhibits enoyl-ACP-reductase; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQGKQJWHLLQLF-DIARTVEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934850 | |
| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153821-50-2 | |
| Record name | Aquastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aquastatin A: A Dual-Action Inhibitor Targeting Bacterial Fatty Acid Synthesis and Mammalian ATPases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aquastatin A is a fungal metabolite that has demonstrated potent inhibitory activity against two distinct classes of enzymes: bacterial enoyl-acyl carrier protein (ACP) reductases and mammalian ATPases. This dual mechanism of action positions this compound as a compound of interest for both antibacterial drug development and as a biochemical tool for studying ion transport. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. It is important to note that, contrary to potential nomenclature confusion with other compounds like angiostatin, there is currently no scientific evidence to support an anti-angiogenic role for this compound.
Mechanism of Action 1: Inhibition of Bacterial Enoyl-ACP Reductase
This compound has been identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[1][2] This pathway is essential for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes. By targeting this pathway, this compound disrupts the integrity of the bacterial cell membrane, leading to growth inhibition and cell death.
The primary targets of this compound within this pathway are the FabI and FabK isoforms of enoyl-ACP reductase.[1][2] FabI is found in bacteria such as Staphylococcus aureus, while FabK is present in species like Streptococcus pneumoniae. The inhibition of these enzymes by this compound suggests its potential as a broad-spectrum antibacterial agent, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Affected Signaling Pathway: Bacterial Fatty Acid Synthesis
The following diagram illustrates the bacterial fatty acid synthesis (FAS-II) pathway and the point of inhibition by this compound.
Quantitative Data: Inhibitory Activity against Enoyl-ACP Reductase
The inhibitory potency of this compound against different isoforms of enoyl-ACP reductase has been quantified and is summarized in the table below.
| Target Enzyme | Organism | IC50 (µM) | Reference |
| FabI | Staphylococcus aureus | 3.2 | [1][2] |
| FabK | Streptococcus pneumoniae | 9.2 | [1][2] |
Experimental Protocol: Enoyl-ACP Reductase Inhibition Assay
This protocol is a generalized procedure based on standard methods for assaying enoyl-ACP reductase activity.
Objective: To determine the IC50 value of this compound against a specific enoyl-ACP reductase isoform (e.g., FabI).
Materials:
-
Purified enoyl-ACP reductase (FabI)
-
This compound
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of crotonoyl-CoA and NADH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADH solution
-
This compound dilution (or solvent control)
-
Purified FabI enzyme
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the crotonoyl-CoA solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mechanism of Action 2: Inhibition of Mammalian ATPases
This compound has also been shown to inhibit mammalian adenosine triphosphatases (ATPases), specifically Na+/K+-ATPase and H+/K+-ATPase.[3] These enzymes are critical for maintaining ion gradients across cell membranes, which are essential for numerous physiological processes, including nerve impulse transmission and gastric acid secretion.
-
Na+/K+-ATPase: This enzyme, also known as the sodium-potassium pump, is responsible for actively transporting sodium and potassium ions across the cell membrane. Its inhibition can disrupt cellular ion homeostasis.
-
H+/K+-ATPase: This enzyme, or the proton pump, is primarily found in the parietal cells of the stomach lining and is responsible for acidifying the stomach contents. Inhibition of this enzyme can reduce gastric acid secretion.
Affected Signaling Pathway: Ion Transport by P-type ATPases
The following diagram illustrates the general mechanism of P-type ATPases and their inhibition by this compound.
Quantitative Data: Inhibitory Activity against Mammalian ATPases
The inhibitory potency of this compound against Na+/K+-ATPase and H+/K+-ATPase is summarized below.
| Target Enzyme | Source | IC50 (µM) | Reference |
| Na+/K+-ATPase | Mammalian | 7.1 | [3] |
| H+/K+-ATPase | Mammalian | 6.2 | [3] |
Experimental Protocol: ATPase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on ATPase activity by measuring the release of inorganic phosphate.
Objective: To determine the IC50 value of this compound against a specific ATPase (e.g., H+/K+-ATPase).
Materials:
-
Microsomal preparation containing the ATPase of interest (e.g., from gastric mucosa for H+/K+-ATPase)
-
This compound
-
ATP (substrate)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and KCl
-
Trichloroacetic acid (TCA) to stop the reaction
-
Reagents for phosphate detection (e.g., ammonium molybdate and a reducing agent like ascorbic acid)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Prepare a microsomal fraction enriched in the target ATPase from a suitable tissue source.
-
-
Assay Setup:
-
In a series of tubes, pre-incubate the microsomal preparation with varying concentrations of this compound (or solvent control) in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding a known concentration of ATP to each tube.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold TCA. This will precipitate the proteins.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Phosphate Detection:
-
Take an aliquot of the supernatant from each tube.
-
Add the phosphate detection reagents to the supernatant. This will form a colored complex with the inorganic phosphate released during the reaction.
-
Measure the absorbance of the colored complex at the appropriate wavelength (e.g., 660 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each sample.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound exhibits a well-defined dual mechanism of action, targeting both bacterial enoyl-ACP reductase and mammalian ATPases. Its potent inhibitory activity against bacterial enzymes highlights its potential for development as a novel antibacterial agent. The inhibition of mammalian ATPases provides a valuable tool for studying the physiological roles of these ion pumps. It is crucial for researchers to distinguish this compound from other compounds with similar-sounding names, such as angiostatin, as there is no current evidence to support an anti-angiogenic role for this compound. The detailed protocols and data presented in this guide are intended to facilitate further research into the biochemical and pharmacological properties of this intriguing natural product.
References
- 1. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquastatin A: A Fungal Metabolite with Potent Enzyme Inhibitory Activity
An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of Aquastatin A
Abstract
This compound is a glycosylated heteromeric depside of fungal origin that has garnered significant interest within the scientific community due to its potent and diverse enzyme inhibitory activities. Initially discovered as an inhibitor of mammalian ATPases, subsequent research has revealed its capacity to target bacterial fatty acid synthesis and, most notably, its highly potent, competitive inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Discovery and Origin
This compound was first isolated from the fungus Fusarium aquaeductuum during a screening program aimed at identifying novel inhibitors of mammalian adenosine triphosphatases (ATPases)[1]. Later, this metabolite was also isolated from Sporothrix sp. FN611 and the marine-derived fungus Cosmospora sp. SF-5060, highlighting its presence across different fungal genera[2][3]. The discovery was the result of a systematic bioassay-guided fractionation approach, a common strategy in natural product discovery.
Bioassay-Guided Discovery Workflow
The discovery of this compound followed a classical bioassay-guided fractionation workflow. This process involves the systematic separation of a complex biological extract into simpler fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
Producing Organisms
This compound has been identified from several fungal species, indicating a distribution across different ecological niches. The primary reported producers are:
-
Fusarium aquaeductuum : The original source of this compound, a filamentous fungus belonging to the phylum Ascomycota.
-
Sporothrix sp. FN611 : A species of fungus from which this compound was later isolated and identified as an inhibitor of bacterial enoyl-ACP reductase[2].
-
Cosmospora sp. SF-5060 : A marine-derived fungus that produces this compound, which was found to be a potent inhibitor of PTP1B[3].
Chemical Structure and Biosynthesis
The structure of this compound was elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1][2]. It is a glycosylated heteromeric depside, characterized by a complex aromatic core linked to a sugar moiety.
Proposed Biosynthetic Pathway
Recent genomic studies have identified the biosynthetic gene cluster responsible for this compound production. The biosynthesis is proposed to be initiated by a non-reducing polyketide synthase (NR-PKS) and involves a glycosyltransferase for the attachment of the sugar unit.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily through the inhibition of key enzymes in various metabolic and signaling pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against its various targets.
| Target Enzyme | Organism/System | IC50 / MIC | Reference |
| Na+/K+-ATPase | Mammalian | 7.1 µM | [1] |
| H+/K+-ATPase | Mammalian | 6.2 µM | [1] |
| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | 3.2 µM | [2] |
| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | 9.2 µM | [2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Human | 0.19 µM | [3] |
| Staphylococcus aureus | - | 16-32 µg/ml (MIC) | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | 16-32 µg/ml (MIC) | [2] |
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
The most potent activity of this compound reported to date is its competitive inhibition of PTP1B. PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance these signaling cascades, making it a molecule of interest for research in diabetes and obesity.
References
- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aquastatin A from Fusarium aquaeductuum: A Technical Guide to its Isolation, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquastatin A, a secondary metabolite isolated from the fungus Fusarium aquaeductuum, has emerged as a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and known inhibitory actions. Special focus is given to its potential as a therapeutic agent, particularly in the contexts of cancer and diabetes, through its inhibition of key cellular enzymes. This document synthesizes available data on its bioactivity, outlines relevant experimental protocols, and visualizes associated cellular pathways to serve as a resource for researchers in drug discovery and development.
Introduction
Fusarium aquaeductuum is a species of filamentous fungi known to produce a variety of secondary metabolites.[1][2] Among these, this compound stands out for its potent inhibitory effects on several mammalian enzymes.[3][4] Initially identified as an inhibitor of Na+/K+-ATPase and H+/K+-ATPase, further research has revealed its activity against other critical targets, suggesting a broader therapeutic potential.[4][5] This guide delves into the technical details of this compound, from its fungal source to its molecular mechanisms of action.
Chemical Properties and Structure
This compound is a glycosylated heteromeric depside.[3] Its structure has been elucidated using mass spectrometry and nuclear magnetic resonance (NMR) analysis.[4]
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₂O₁₂ | [6] |
| Molecular Weight | 676.8 g/mol | [6] |
| Class | Depside | [3] |
Biosynthesis
The biosynthesis of depsides like this compound in fungi is a complex process orchestrated by polyketide synthases (PKS).[3] While the specific biosynthetic gene cluster for this compound in Fusarium aquaeductuum has not been fully elucidated in the available literature, studies on similar compounds in other fungi, such as Austroacremonium gemini, reveal a pathway involving a non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase.[3][7] The NR-PKS is responsible for synthesizing the two aromatic rings from acetate and malonate precursors, which are then joined by an ester linkage to form the depside core. A subsequent glycosylation step attaches the sugar moiety.
Figure 1: Proposed biosynthetic pathway for this compound.
Isolation and Purification from Fusarium aquaeductuum
While a highly detailed, step-by-step protocol for the isolation and purification of this compound from Fusarium aquaeductuum is not extensively documented in the available literature, the general procedure involves fungal fermentation followed by solvent extraction and chromatographic separation.
General Experimental Protocol
-
Fermentation: Fusarium aquaeductuum is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.
-
Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Reverse-Phase Chromatography (e.g., C18): To separate compounds based on hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.
-
Figure 2: General workflow for the isolation of this compound.
Biological Activities and Therapeutic Potential
This compound exhibits a range of inhibitory activities against key enzymes, highlighting its potential for therapeutic applications in various diseases.
Inhibition of ATPases
This compound was first identified as an inhibitor of mammalian adenosine triphosphatases (ATPases).[4]
| Enzyme Target | IC₅₀ Value | Reference |
| Na+/K+-ATPase | 7.1 µM | [4] |
| H+/K+-ATPase | 6.2 µM | [4] |
The inhibition of H+/K+-ATPase, the proton pump in the stomach, suggests a potential application in treating conditions related to excessive gastric acid secretion.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)
This compound has been shown to be a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the fatty acid synthesis pathway in bacteria.[5] This activity makes it a candidate for development as an antibacterial agent.
| Enzyme Target | IC₅₀ Value | Reference |
| S. aureus FabI | 3.2 µM | [5] |
| S. pneumoniae FabK | 9.2 µM | [5] |
Potential as an Anti-Diabetic Agent: PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[8][9] By dephosphorylating the insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[8][9] Inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity and is a therapeutic target for type 2 diabetes.[8] While direct quantitative data on this compound's effect on glucose uptake in diabetic models is limited in the searched literature, its reported activity as a PTP1B inhibitor suggests a strong potential in this area.
Figure 3: Inhibition of PTP1B by this compound to enhance insulin signaling.
Potential as an Anti-Cancer Agent: SHP2 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Aquastatin A: A Fungal Polyketide with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal secondary metabolite belonging to the polyketide class of natural products. First isolated from Fusarium aquaeductuum, it has since been identified in other fungal species, including Sporothrix sp., Austroacremonium gemini, and Cosmospora sp.. Structurally, this compound is a glycosylated depside, formed through the condensation of two polyketide-derived moieties: orsellinic acid and corticiolic acid. This compound has garnered significant interest within the scientific community due to its diverse range of biological activities, including the inhibition of key mammalian enzymes and potent antimicrobial properties. This technical guide provides a comprehensive overview of the organisms known to produce this compound, detailed experimental protocols for its production and isolation, an exploration of its biosynthetic pathway, and a summary of its known biological activities.
This compound Producing Organisms
Several fungal species have been identified as producers of this compound. While the core biosynthetic machinery is conserved, the optimal conditions for production and the yields can vary between organisms.
-
Fusarium aquaeductuum : This was the first identified source of this compound[1].
-
Sporothrix sp. FN611 : This fungal strain is another known producer of this compound.
-
Austroacremonium gemini MST-FP2131 : Research on this organism has provided significant insights into the biosynthetic gene cluster of this compound.
-
Cosmospora sp. SF-5060 : A marine-derived fungus that also produces this compound.
Quantitative Data on Biological Activity
This compound exhibits potent inhibitory activity against several key enzymes and demonstrates significant antimicrobial effects. The following table summarizes the reported quantitative data for this compound's biological activity.
| Target | Organism/Cell Line | Activity Type | Value | Reference |
| Na+/K+-ATPase | Mammalian | IC50 | 7.1 µM | [1] |
| H+/K+-ATPase | Mammalian | IC50 | 6.2 µM | [1] |
| Enoyl-ACP reductase (FabI) | Staphylococcus aureus | IC50 | 3.2 µM | |
| Enoyl-ACP reductase (FabK) | Streptococcus pneumoniae | IC50 | 9.2 µM | |
| Staphylococcus aureus | - | MIC | 16-32 µg/ml | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | MIC | 16-32 µg/ml |
Experimental Protocols
Fermentation for this compound Production
Protocol 1: Solid-State Fermentation of Austroacremonium gemini MST-FP2131
This protocol is adapted from studies on Austroacremonium gemini and has been shown to yield this compound.
-
Media Preparation :
-
Weigh 50 g of jasmine rice into 250 mL Erlenmeyer flasks.
-
Add 50 mL of distilled water to each flask.
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the rice.
-
-
Inoculation :
-
Grow Austroacremonium gemini MST-FP2131 on Malt Extract Agar (MEA) plates at 25°C for 7-10 days until well-sporulated.
-
Aseptically cut out 1 cm² agar plugs from the mature culture.
-
Inoculate each flask of sterilized rice with one agar plug.
-
-
Incubation :
-
Incubate the flasks at 25°C for 14-21 days in a static incubator.
-
Protocol 2: General Liquid Fermentation for Fusarium and Cosmospora Species
The following is a general protocol for liquid fermentation. The specific media composition and culture parameters may require optimization for maximal this compound production from Fusarium aquaeductuum and Cosmospora sp. SF-5060.
-
Seed Culture Preparation :
-
Prepare a seed medium (e.g., Potato Dextrose Broth or Malt Extract Broth).
-
Inoculate the seed medium with spores or a mycelial plug of the desired fungal strain.
-
Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days.
-
-
Production Culture :
-
Prepare the production medium. A variety of media can be tested, such as those with varying carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 7-14 days.
-
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.
-
Extraction :
-
Solid-State Culture :
-
Extract the fermented rice from Protocol 1 with an equal volume of acetone or ethyl acetate.
-
Shake vigorously for 1-2 hours.
-
Filter the mixture to separate the fungal biomass and rice from the solvent.
-
Repeat the extraction process twice.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Liquid Culture :
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelium separately with acetone or methanol.
-
Combine all extracts and evaporate to dryness.
-
-
-
Purification by Silica Gel Column Chromatography :
-
Column Preparation :
-
Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution :
-
Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the ethyl acetate concentration (e.g., from 100% hexane to 100% ethyl acetate).
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling :
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound with the same Rf value as a pure standard of this compound (if available) or the major compound of interest.
-
-
Final Purification :
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.
-
-
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process involving a non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase. The pathway begins with the synthesis of two distinct polyketide chains, which are then condensed to form the depside core, followed by glycosylation.
Caption: Biosynthetic pathway of this compound.
The process is initiated by a versatile NR-PKS that synthesizes both orsellinic acid and an alkylresorcylate (corticiolic acid) with varying alkyl chain lengths by utilizing different long-chain acyl-CoAs as starter units. The thioesterase (TE) domain of the NR-PKS is then responsible for the condensation of these two moieties to form the heteromeric depside core. The final step is the glycosylation of this depside, catalyzed by a glycosyltransferase, to yield this compound.
Regulatory Signaling Pathways
The regulation of polyketide biosynthesis in fungi is a complex process involving a hierarchy of regulatory elements. While the specific signaling pathways controlling this compound production are not yet fully elucidated, a general model for the regulation of fungal secondary metabolite gene clusters can be proposed. This typically involves pathway-specific transcription factors, global regulators, and chromatin remodeling.
Caption: Generalized regulatory pathway for fungal polyketide synthesis.
Environmental cues such as nutrient availability, pH, and light are perceived by the fungal cell and transduced through signaling cascades that activate global regulatory proteins. These global regulators, in turn, can influence the expression of pathway-specific transcription factors, often of the Zn(II)2Cys6 type, which bind to the promoter regions of the genes within the this compound biosynthetic gene cluster. Additionally, chromatin remodeling through histone modifications plays a crucial role in making the gene cluster accessible for transcription.
Conclusion
This compound represents a promising fungal-derived natural product with significant potential for further investigation and development. Its multifaceted biological activities, coupled with an increasingly understood biosynthetic pathway, make it an attractive target for synthetic biology and metabolic engineering approaches to enhance its production and generate novel analogs with improved therapeutic properties. This technical guide provides a foundational resource for researchers aiming to explore the fascinating biology and chemistry of this compound. Further research into the specific regulatory networks governing its biosynthesis will be crucial for unlocking its full potential.
References
Aquastatin A: A Technical Guide to its Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquastatin A is a fungal metabolite that has garnered significant interest due to its potent inhibitory activity against both mammalian adenosine triphosphatases (ATPases) and bacterial enoyl-acyl carrier protein (enoyl-ACP) reductases. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, presenting key data in a structured format, detailing experimental protocols for its isolation and analysis, and visualizing its inhibitory pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound was first isolated from the fungus Fusarium aquaeductuum and was later identified in Sporothrix sp..[1][2] It is a polyketide-derived depside, a class of molecules formed by the esterification of two or more hydroxybenzoic acid units. The unique structure of this compound is responsible for its diverse biological activities, making it a compelling subject for further investigation as a potential therapeutic agent.
Structure and Physicochemical Properties
The structure of this compound was determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] It consists of a substituted orsellinic acid moiety linked to an alkylresorcylic acid bearing a long pentadecyl chain and a galactose sugar.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₂O₁₂ | [3] |
| Molecular Weight | 676.8 g/mol | [3] |
| Appearance | White powder | Hamano et al., 1993 |
| Solubility | Soluble in methanol, DMSO | Inferred from experimental protocols |
Biological Activity
This compound exhibits potent inhibitory activity against two distinct classes of enzymes: mammalian ATPases and bacterial enoyl-ACP reductases. This dual activity highlights its potential for development as both a pharmacological tool and an antibacterial agent.
Inhibition of Mammalian ATPases
This compound is a known inhibitor of Na+/K+-ATPase and H+/K+-ATPase, which are crucial for maintaining ion gradients across cell membranes.[1][2] The inhibition of H+/K+-ATPase, the proton pump in the stomach, suggests its potential for treating gastric ulcers.
Inhibition of Bacterial Enoyl-ACP Reductases
This compound also demonstrates significant activity against bacterial FabI and FabK, isoforms of enoyl-ACP reductase.[4][5] This enzyme is essential for fatty acid biosynthesis in bacteria, making it an attractive target for novel antibiotics. This compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Table 2: Biological Activity of this compound
| Target | Organism/System | Activity | Value | Reference |
| Na+/K+-ATPase | Mammalian | IC₅₀ | 7.1 µM | [1][2] |
| H+/K+-ATPase | Mammalian | IC₅₀ | 6.2 µM | [1][2] |
| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | IC₅₀ | 3.2 µM | [4][5] |
| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | IC₅₀ | 9.2 µM | [4] |
| Staphylococcus aureus | - | MIC | 16-32 µg/mL | [4][5] |
| Methicillin-resistant S. aureus (MRSA) | - | MIC | 16-32 µg/mL | [4][5] |
Experimental Protocols
The following sections detail the methodologies for the isolation, structure elucidation, and biological characterization of this compound. These protocols are based on the original research and standard practices in the field.
Fermentation and Isolation
-
Fermentation: Fusarium aquaeductuum or Sporothrix sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at 25-28°C for 7-10 days.
-
Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This typically includes silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Fast atom bombardment (FAB-MS) or electrospray ionization (ESI-MS) are common techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These one-dimensional spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
-
NOESY: This experiment reveals through-space correlations between protons, which helps to determine the relative stereochemistry of the molecule.
-
Bioactivity Assays
-
Enzyme Preparation: Microsomal fractions containing the ATPases are prepared from appropriate tissues (e.g., pig gastric mucosa for H+/K+-ATPase).
-
Assay Reaction: The enzyme is incubated with varying concentrations of this compound in a buffer containing ATP, Mg²⁺, and the respective cations (Na⁺/K⁺ or K⁺).
-
Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method. The IC₅₀ value is calculated from the dose-response curve.
-
Enzyme Purification: Recombinant FabI or FabK is expressed and purified from E. coli.
-
Assay Reaction: The assay is performed in a microplate format. The enzyme is incubated with varying concentrations of this compound, the substrate (e.g., crotonoyl-CoA), and the cofactor (NADH or NADPH).
-
Detection: The enzyme activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH/NADPH. The IC₅₀ value is determined from the dose-response curve.
Visualizations
Logical Workflow for this compound Discovery and Characterization
Caption: A logical workflow for the discovery and characterization of this compound.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of mammalian ATPases and bacterial enoyl-ACP reductases by this compound.
Conclusion
This compound is a fascinating fungal metabolite with a well-defined structure and a dual mechanism of action. Its ability to inhibit both mammalian ATPases and bacterial enoyl-ACP reductases makes it a valuable molecule for further research. The detailed experimental protocols and structured data presented in this guide are intended to facilitate future investigations into the therapeutic potential of this compound and its analogs. As research into novel bioactive compounds continues, a thorough understanding of the discovery and characterization process, as exemplified by this compound, remains crucial for advancing drug development.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
Aquastatin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquastatin A, a fungal metabolite primarily isolated from Fusarium aquaeductuum, has emerged as a molecule of significant interest in biomedical research due to its diverse inhibitory activities against several key enzymes. This technical guide provides a detailed overview of the molecular properties, biological functions, and experimental methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Molecular Profile
This compound is a complex natural product with the following molecular characteristics:
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₅₂O₁₂ | [1][2] |
| Molecular Weight | 676.79 g/mol | [1][2] |
| CAS Number | 153821-50-2 |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against a range of enzymes, highlighting its potential as a lead compound for various therapeutic applications. Its primary reported activities include the inhibition of mammalian adenosine triphosphatases (ATPases), bacterial enoyl-acyl carrier protein (enoyl-ACP) reductase, and protein tyrosine phosphatase 1B (PTP1B).
Inhibition of Mammalian ATPases
This compound was first identified as an inhibitor of mammalian Na⁺/K⁺-ATPase and H⁺/K⁺-ATPase[1]. These ion pumps are crucial for maintaining cellular membrane potential and gastric acid secretion, respectively. The inhibitory concentrations of this compound are summarized below:
| Enzyme | IC₅₀ | Reference(s) |
| Na⁺/K⁺-ATPase | 7.1 µM | [1] |
| H⁺/K⁺-ATPase | 6.2 µM | [1] |
The inhibition of these ATPases suggests potential applications in conditions characterized by ion pump dysregulation.
Inhibition of Bacterial Enoyl-ACP Reductase
A significant area of interest for this compound is its antibacterial potential, stemming from its inhibition of enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis[3][4]. This pathway is absent in humans, making FabI an attractive target for antibiotic development. This compound has demonstrated activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Target | Parameter | Value | Reference(s) |
| S. aureus FabI | IC₅₀ | 3.2 µM | [3][4] |
| S. pneumoniae FabK | IC₅₀ | 9.2 µM | [4] |
| S. aureus | MIC | 16-32 µg/mL | [3][4] |
| MRSA | MIC | 16-32 µg/mL | [3][4] |
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has also been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.
| Enzyme | IC₅₀ | Reference(s) |
| PTP1B | 0.19 µM | [1] |
The potent and competitive nature of PTP1B inhibition by this compound makes it a promising scaffold for the development of novel anti-diabetic and anti-obesity agents[1].
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and replication of scientific findings. The following sections outline the protocols used to determine the inhibitory activities of this compound.
ATPase Inhibition Assay (Adapted from Hamano et al., 1993)
A detailed protocol for the ATPase inhibition assay as performed for this compound can be found in the original publication by Hamano et al. (1993)[1]. The general principle involves the colorimetric determination of inorganic phosphate released from ATP hydrolysis by the respective ATPase in the presence and absence of the inhibitor.
Experimental Workflow for ATPase Inhibition Assay
Caption: Workflow for determining ATPase inhibition by this compound.
Enoyl-ACP Reductase (FabI) Inhibition Assay (Adapted from Kwon et al., 2009)
The inhibitory activity of this compound against S. aureus FabI was determined by monitoring the decrease in NADH absorbance at 340 nm, which is consumed during the enzymatic reaction. The detailed methodology is described in the publication by Kwon et al. (2009)[3][4].
Experimental Workflow for Enoyl-ACP Reductase Inhibition Assay
Caption: Workflow for the S. aureus FabI inhibition assay.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Adapted from Seo et al., 2009)
The inhibition of PTP1B by this compound was measured using p-nitrophenyl phosphate (pNPP) as a substrate. The enzymatic reaction produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The specific conditions for the assay with this compound are detailed in the work by Seo et al. (2009).
Experimental Workflow for PTP1B Inhibition Assay
Caption: Workflow for the PTP1B inhibition assay.
Signaling Pathways
Currently, there is a lack of published data specifically elucidating the downstream signaling pathways affected by this compound. Given its potent inhibition of PTP1B, it is plausible that this compound could modulate the insulin and leptin signaling cascades. The inhibition of Na⁺/K⁺-ATPase may also have broader implications for cellular signaling through its influence on ion homeostasis and membrane potential. Further research is warranted to explore these potential downstream effects.
Hypothesized Signaling Pathway Modulation by this compound
Caption: Hypothesized impact of this compound on cellular signaling.
Future Directions
This compound represents a versatile molecular scaffold with significant therapeutic potential. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity for its various targets.
-
In Vivo Efficacy: Evaluation of this compound and its analogs in relevant animal models of bacterial infections, diabetes, and obesity.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with its target enzymes and elucidation of its impact on cellular signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its drug-like potential.
Conclusion
This compound is a natural product with a compelling profile of biological activities. Its ability to inhibit multiple, therapeutically relevant enzymes underscores its importance as a subject of continued research and development. This technical guide provides a foundational understanding of this compound, with the aim of facilitating further investigation into its potential as a novel therapeutic agent.
References
- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aquastatin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aquastatin A biosynthetic gene cluster, detailing its genetic organization, biosynthetic pathway, and the biological activities of its products. It is intended to serve as a core resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Executive Summary
This compound is a glycosylated heteromeric depside with a range of significant biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties.[1][2][3] Originally isolated from Fusarium aquaeductuum, its biosynthetic gene cluster has been identified and characterized from the fungus Austroacremonium gemini MST-FP2131.[1][2][4] The biosynthesis is remarkably efficient, requiring only two key genes: a versatile non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase.[2][3] This guide summarizes the current knowledge of this potent natural product's origins, from gene to molecule, and provides detailed experimental methodologies for its study.
The this compound Biosynthetic Gene Cluster
Genome mining of Austroacremonium gemini MST-FP2131 led to the identification of the this compound biosynthetic gene cluster (BGC).[2] The core of this cluster is comprised of two genes essential for the production of glycosylated depsides.
-
aquA : This gene encodes a non-reducing polyketide synthase (NR-PKS). It is a multidomain enzyme with the architecture SAT-KS-AT-PT-ACP-TE.[2] This single enzyme is responsible for synthesizing both polyketide precursors and catalyzing their condensation into a depside backbone.[2][3]
-
aquC : This gene encodes a glycosyltransferase, which is responsible for attaching a galactose moiety to the depside aglycone to form the final this compound molecule.[1][5]
-
aquB : While located within the cluster, heterologous expression studies have shown that aquB has no direct catalytic role in the formation of the final this compound molecule.[5]
Quantitative Data
The biological activity of this compound and its derivatives has been quantified against various targets. This data highlights its potential as a therapeutic lead compound.
| Compound | Target | Activity Type | Value | Source Organism |
| This compound | Na+/K+-ATPase | IC50 | 7.1 µM | Fusarium aquaeductuum |
| This compound | H+/K+-ATPase | IC50 | 6.2 µM | Fusarium aquaeductuum |
| This compound | S. aureus FabI | IC50 | 3.2 µM | Sporothrix sp. FN611 |
| This compound | S. pneumoniae FabK | IC50 | 9.2 µM | Sporothrix sp. FN611 |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 0.19 µM | Cosmospora sp. SF-5060 |
| This compound | S. aureus & MRSA | MIC | 16-32 µg/ml | Sporothrix sp. FN611 |
Table 1: Summary of Quantitative Bioactivity Data for this compound.[4][6][7][8][9]
| Property | Value |
| Molecular Formula | C36H52O12 |
| Molecular Weight | 676.8 g/mol |
Table 2: Physicochemical Properties of this compound.
Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by the aquA and aquC gene products. The versatile NR-PKS, AquA, synthesizes two distinct aromatic polyketides and then esterifies them to form the depside core.
-
Synthesis of Precursor 1 (Orsellinic Acid) : The AquA PKS uses an acetyl-CoA starter unit and three malonyl-CoA extender units to synthesize orsellinic acid.
-
Synthesis of Precursor 2 (Alkylresorcylate) : In a remarkable display of versatility, the same enzyme, AquA, can incorporate long-chain acyl-CoAs (C14, C16, or C18) as starter units to produce a variety of alkylresorcylic acids.[2][3]
-
Depside Bond Formation : The thioesterase (TE) domain of AquA catalyzes the intermolecular esterification between the carboxyl group of the orsellinic acid moiety and a hydroxyl group on the alkylresorcylate moiety, releasing the depside aglycone (Aquastatin B).
-
Glycosylation : The glycosyltransferase, AquC, attaches a galactose sugar to the depside aglycone, yielding the final product, this compound.[5]
Experimental Protocols
The following protocols are summarized from the methodologies employed in the discovery and characterization of the this compound BGC.
Isolation and Structure Elucidation of Aquastatins
-
Fungal Cultivation : Cultivate Austroacremonium gemini MST-FP2131 in a suitable liquid medium (e.g., Potato Dextrose Broth) under appropriate temperature and shaking conditions for a period sufficient for secondary metabolite production.
-
Extraction : Separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Dry and concentrate the organic extract in vacuo.
-
Chromatographic Separation : Subject the crude extract to a series of chromatographic steps. This may include initial fractionation using vacuum liquid chromatography (VLC) on silica gel, followed by purification using semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile/methanol.
-
Structure Elucidation : Determine the planar structures and stereochemistry of the purified compounds using a combination of High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
Heterologous Expression of the aqu Gene Cluster
This workflow allows for the confirmation of gene function and the production of pathway metabolites in a clean genetic background.
-
Gene Cloning : Amplify the target genes (aquA, aquC) from the genomic DNA of A. gemini using high-fidelity PCR. Clone these genes into AMA1-based fungal expression vectors, placing them under the control of an inducible promoter, such as the alcA promoter.
-
Host Transformation : Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans, using protoplast transformation methods. Select for successful transformants using an appropriate marker.
-
Expression and Analysis : Grow the transformant strains in minimal medium with a repressing carbon source (e.g., glucose). To induce gene expression, transfer the mycelia to a medium containing an inducing agent (e.g., threonine for the alcA promoter).
-
Metabolite Profiling : After a suitable induction period, extract the culture and analyze the metabolite profile using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the heterologously expressed genes.
Conclusion and Future Directions
The this compound biosynthetic gene cluster represents a highly streamlined system for producing complex, bioactive depsides. The versatility of the core NR-PKS, AquA, in utilizing different starter units presents exciting opportunities for biosynthetic engineering to generate novel this compound analogs. Future research should focus on elucidating the specific mechanisms of substrate recognition and catalysis by AquA, which could enable the rational design of new antibacterial and anticancer agents. The heterologous expression system provides a powerful platform for these future studies and for the scalable production of these valuable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structure elucidation of an epoxide derivative of the hypermodified nucleoside queuosine from Escherichia coli transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Methodological & Application
Aquastatin A: Application Notes and Protocols for the Inhibition of Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A, a natural product isolated from the fungus Fusarium aquaeductuum, has been identified as a potent inhibitor of mammalian Na+/K+-ATPase.[1] This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition has significant physiological consequences and is a target of interest for the development of new therapeutic agents. These application notes provide a comprehensive overview of this compound's inhibitory properties and detailed protocols for its study.
Mechanism of Action
This compound exerts its inhibitory effect on Na+/K+-ATPase, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane. The inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an elevation of intracellular calcium levels. This disruption of ion homeostasis can trigger a cascade of downstream signaling events.
While the specific signaling pathways activated by this compound have not been extensively characterized, the inhibition of Na+/K+-ATPase by other well-studied compounds, such as the cardiac glycoside ouabain, is known to initiate several signal transduction cascades. It is hypothesized that this compound may induce similar effects. These pathways are often initiated by the interaction of Na+/K+-ATPase with neighboring membrane proteins, such as the non-receptor tyrosine kinase Src.
Quantitative Data
The inhibitory potency of this compound against mammalian ATPases has been determined and is summarized in the table below.
| Enzyme Target | IC50 Value (µM) | Source Organism of this compound | Reference |
| Na+/K+-ATPase | 7.1 | Fusarium aquaeductuum | [1] |
| H+/K+-ATPase | 6.2 (apparent) | Fusarium aquaeductuum | [1] |
Signaling Pathways Activated by Na+/K+-ATPase Inhibition
Inhibition of Na+/K+-ATPase can lead to the activation of multiple downstream signaling pathways, primarily through the activation of Src kinase and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This can culminate in the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay using this compound
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The assay is based on the principle that the Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
This compound
-
Ouabain (as a positive control and for determining Na+/K+-ATPase specific activity)
-
ATP (disodium salt)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C (Stabilizer): 34% (w/v) sodium citrate.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. This working solution should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of ouabain (e.g., 10 mM in water).
-
Prepare a 10 mM ATP solution in water and adjust the pH to 7.0.
-
Prepare a phosphate standard curve (0 to 50 µM Pi).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay Buffer without enzyme.
-
Total ATPase Activity (Control): Enzyme preparation in Assay Buffer with vehicle (e.g., DMSO).
-
Ouabain-insensitive ATPase Activity: Enzyme preparation in Assay Buffer with a saturating concentration of ouabain (e.g., 1 mM).
-
This compound Treatment: Enzyme preparation in Assay Buffer with various concentrations of this compound.
-
-
-
Enzyme Reaction:
-
To each well, add 50 µL of the appropriate solution (Assay Buffer, ouabain, or this compound dilutions).
-
Add 25 µL of the Na+/K+-ATPase enzyme preparation to each well (except the blank).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of 10 mM ATP to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection of Inorganic Phosphate:
-
Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Add 25 µL of the Stabilizer Solution (Solution C) to each well.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of Pi released in each well using the phosphate standard curve.
-
Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Src and ERK Activation
This protocol outlines the steps to assess the activation of Src and ERK (MAPK) in cultured cells following treatment with this compound. Activation is determined by detecting the phosphorylation of these kinases using specific antibodies.
Materials:
-
Cultured cells (e.g., HeLa, A549, or a cell line of interest)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-total Src
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-total p44/42 MAPK (ERK1/2)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total Src) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the levels of phosphorylated Src and ERK in this compound-treated cells to the control cells.
-
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of Na+/K+-ATPase. The protocols provided herein offer a framework for investigating its inhibitory activity and potential downstream signaling effects. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound modulates cellular function, which could pave the way for its development as a therapeutic agent.
References
Application Notes and Protocols for Targeting H+/K+-ATPase with Aquastatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal metabolite isolated from Fusarium aquaeductuum that has been identified as an inhibitor of mammalian P-type ATPases.[1][2] This document provides detailed application notes and protocols for utilizing this compound to target the gastric proton pump, H+/K+-ATPase. The H+/K+-ATPase is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] Understanding the interaction of novel inhibitors like this compound with this enzyme is crucial for the development of new therapeutic agents.
These notes offer a summary of the known quantitative data regarding this compound's inhibitory activity, detailed protocols for the preparation of H+/K+-ATPase and the execution of inhibition assays, and visualizations to aid in understanding the experimental workflows and underlying principles.
Data Presentation
The inhibitory potency of this compound against H+/K+-ATPase has been determined, along with its activity against the closely related Na+/K+-ATPase. This allows for an initial assessment of its selectivity.
| Enzyme | IC50 Value (µM) | Source |
| H+/K+-ATPase | 6.2 | [1][2] |
| Na+/K+-ATPase | 7.1 | [1][2] |
Note: Further studies are required to establish a full selectivity profile of this compound against other ATPases, such as Ca2+-ATPase, to better understand its potential off-target effects.
Experimental Protocols
Preparation of H+/K+-ATPase-Enriched Gastric Microsomes
This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from porcine or rabbit gastric mucosa, a common source for in vitro studies.
Materials:
-
Fresh or frozen porcine or rabbit stomachs
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
-
Spectrophotometer for protein quantification
Procedure:
-
Thaw frozen stomachs overnight at 4°C.
-
Excise the gastric fundus and scrape the mucosal layer.
-
Wash the mucosal scrapings with ice-cold Homogenization Buffer.
-
Homogenize the scrapings in fresh, ice-cold Homogenization Buffer containing a protease inhibitor cocktail using a Dounce homogenizer (approximately 10-15 strokes).
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (Gradient Buffer A layered below Gradient Buffer B).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+/K+-ATPase-enriched vesicles will be located at the interface of the two sucrose layers. Carefully collect this band.
-
Dilute the collected fraction with Resuspension Buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the purified microsomes.
-
Resuspend the final pellet in Resuspension Buffer, determine the protein concentration (e.g., using the Bradford assay), and store in aliquots at -80°C.
H+/K+-ATPase Activity and Inhibition Assay using this compound
This colorimetric assay measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
H+/K+-ATPase-enriched gastric microsomes (prepared as in Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl
-
ATP solution (20 mM in water, pH neutralized)
-
Color Reagent: 0.5% (w/v) ammonium molybdate in 2 M H2SO4
-
Reducing Agent: 2% (w/v) ascorbic acid
-
Phosphate Standard Solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of final concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the various this compound dilutions (or vehicle control - DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of the H+/K+-ATPase-enriched microsomes (typically 5-10 µg of protein per well).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 20 µL of 20 mM ATP solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding 50 µL of the Color Reagent to each well.
-
Add 50 µL of the Reducing Agent to each well and mix.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the Phosphate Standard Solution to determine the amount of Pi released in each well.
-
Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for H+/K+-ATPase preparation and inhibition assay.
Caption: Mechanism of H+/K+-ATPase and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for determining kinetic parameters at high enzyme concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aquastatin A in MRSA Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal metabolite originally isolated from Sporothrix sp. FN611. It has been identified as a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway.[1][2] This pathway is essential for bacterial survival, making FabI an attractive target for the development of novel antibacterial agents. Methicillin-resistant Staphylococcus aureus (MRSA) is a major global health threat, and the discovery of new compounds with anti-MRSA activity is of critical importance. These application notes provide an overview of the known anti-MRSA activity of this compound, its mechanism of action, and detailed protocols for further investigation of its potential as an anti-biofilm and anti-virulence agent against MRSA.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the FabI enzyme in S. aureus.[1][2] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids required for building and maintaining the integrity of the bacterial cell membrane. This disruption ultimately leads to the inhibition of bacterial growth and viability.[1][2]
Quantitative Data
The following table summarizes the reported in vitro activity of this compound against S. aureus and MRSA.
| Parameter | Target/Organism | Value | Reference |
| IC50 | S. aureus FabI | 3.2 µM | [1][2] |
| MIC | S. aureus | 16-32 µg/mL | [1][2] |
| MIC | MRSA | 16-32 µg/mL | [1][2] |
Application 1: Anti-Biofilm Activity of this compound against MRSA
Biofilm formation is a key virulence factor for MRSA, contributing to antibiotic resistance and persistent infections. The following protocol is designed to assess the potential of this compound to inhibit MRSA biofilm formation.
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol is adapted from standard biofilm quantification methods.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
-
Biofilm Formation Inhibition Assay:
-
Add 100 µL of the diluted MRSA culture to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the same medium and add 100 µL to the wells to achieve final desired concentrations (e.g., ranging from 0.25 x MIC to 4 x MIC).
-
Include a positive control (MRSA with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Quantification of Biofilm:
-
Carefully aspirate the planktonic cells from each well.
-
Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
-
Data Recording Table for Biofilm Inhibition
| This compound Conc. (µg/mL) | OD570 (Replicate 1) | OD570 (Replicate 2) | OD570 (Replicate 3) | Average OD570 | % Biofilm Inhibition |
| 0 (Control) | 0 | ||||
| ... | |||||
| ... |
Application 2: Effect of this compound on MRSA Virulence Factors
Inhibition of virulence factor production is a promising anti-infective strategy that may exert less selective pressure for resistance development. The following protocol outlines a general approach to investigate the effect of sub-inhibitory concentrations of this compound on the expression of key MRSA virulence factors.
Experimental Protocol: Virulence Gene Expression using qRT-PCR
This protocol provides a framework to assess changes in the transcription levels of selected virulence genes in MRSA treated with this compound.
Materials:
-
This compound
-
MRSA strain
-
TSB medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target virulence genes (e.g., hla (alpha-hemolysin), pvl (Panton-Valentine leukocidin), icaA (biofilm synthesis)) and a housekeeping gene (e.g., 16S rRNA)
Procedure:
-
Treatment with Sub-inhibitory this compound:
-
Grow MRSA to mid-log phase in TSB.
-
Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 2-4 hours).
-
Include an untreated control (with solvent if applicable).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a suitable commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using the synthesized cDNA, specific primers for the target virulence genes, and a housekeeping gene for normalization.
-
Use a standard qPCR protocol with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated sample to the untreated control.
-
References
Protocol for the Isolation of Aquastatin A from Fusarium aquaeductuum Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal secondary metabolite originally isolated from Fusarium aquaeductuum.[1][2] It has garnered significant interest within the scientific community due to its potent biological activities. This compound is a known inhibitor of mammalian Na+/K+-ATPase and H+/K+-ATPase.[1][2] Furthermore, it exhibits promising antibacterial properties through the inhibition of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in fatty acid biosynthesis.[3][4] This application note provides a detailed protocol for the isolation and purification of this compound from fungal cultures, compiled from established methodologies.
Data Presentation
| Parameter | Value | Reference |
| Producing Organism | Fusarium aquaeductuum | Hamano et al., 1993 |
| Fermentation | ||
| Culture Medium | Potato Dextrose Broth (PDB) | General fungal cultivation |
| Incubation Temperature | 25-28 °C | General fungal cultivation |
| Incubation Time | 14-21 days | General fungal cultivation |
| Culture Type | Shake flask culture | General fungal cultivation |
| Extraction | ||
| Mycelia Separation | Filtration | General protocol |
| Extraction Solvent | Ethyl acetate | General protocol |
| Purification | ||
| Initial Purification | Silica gel chromatography | General protocol |
| Final Purification | Reverse-phase HPLC (C18) | General protocol |
| Purity | >95% | [5] |
| Yield | ||
| Expected Yield | Not specified in available literature |
Experimental Protocols
Fungal Fermentation
This protocol outlines the cultivation of Fusarium aquaeductuum for the production of this compound.
Materials:
-
Fusarium aquaeductuum culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile shake flasks
-
Incubator shaker
Procedure:
-
Activation of Fungal Culture: Inoculate a PDA plate with the Fusarium aquaeductuum stock culture. Incubate at 25-28 °C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a small piece of the mycelial mat from the PDA plate to a shake flask containing PDB. Incubate at 25-28 °C with shaking (150-200 rpm) for 3-5 days to generate a seed culture.
-
Production Culture: Inoculate larger shake flasks containing PDB with the seed culture (typically a 5-10% v/v inoculation).
-
Incubation: Incubate the production cultures at 25-28 °C with shaking (150-200 rpm) for 14-21 days. The optimal fermentation time for maximal this compound production should be determined empirically.
Extraction of this compound
This protocol describes the extraction of this compound from the fungal culture.
Materials:
-
Fermentation broth from Step 1
-
Buchner funnel and filter paper
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mycelia Separation: Separate the fungal mycelia from the culture broth by filtration through a Buchner funnel.
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the filtrate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (top) will contain this compound.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.
-
-
Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
This protocol details the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Methanol
-
Reverse-phase C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
-
-
Preparative Reverse-Phase HPLC (Final Purification):
-
Dissolve the partially purified extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Purify the sample using a preparative reverse-phase C18 HPLC column.
-
Use a mobile phase gradient of water and acetonitrile. A typical starting condition is a higher percentage of water, gradually increasing the percentage of acetonitrile to elute the compound. A small amount of an acid modifier like TFA (0.1%) can be added to both solvents to improve peak shape.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.
-
Visualizations
Experimental Workflow
References
- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. The effects of different yeast extracts on secondary metabolite production in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquastatin A: Application Notes and Protocols for In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal metabolite that has demonstrated inhibitory activity against a range of enzymes, positioning it as a molecule of interest for drug discovery and development. Isolated from fungi such as Fusarium aquaeductuum and Sporothrix sp., it has been shown to inhibit mammalian adenosine triphosphatases (ATPases), bacterial enoyl-acyl carrier protein (ACP) reductases, and protein tyrosine phosphatase 1B (PTP1B). These diverse targets suggest potential therapeutic applications in areas such as gastric ulcer treatment, antibacterial therapy, and metabolic diseases like diabetes.
These application notes provide a summary of the known enzymatic targets of this compound, its inhibitory potency, and detailed protocols for conducting in vitro inhibition assays. The included diagrams offer a visual representation of the experimental workflows and the relevant signaling pathways.
Data Presentation: In Vitro Enzyme Inhibition of this compound
The inhibitory activity of this compound against various enzymes has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values.
| Target Enzyme | Organism/Tissue Source | IC50 Value | Reference |
| Na+/K+-ATPase | Mammalian | 7.1 µM | [1][2][3][4] |
| H+/K+-ATPase | Mammalian (porcine stomach) | 6.2 µM | [1][2][3][4] |
| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | 3.2 µM | [5] |
| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | 9.2 µM | [5] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | 0.19 µM |
Mandatory Visualizations
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway: this compound Inhibition of Bacterial Fatty Acid Synthesis
References
- 1. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 3. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnsbm.org [jnsbm.org]
- 5. ajpp.in [ajpp.in]
Determining the IC50 Value of Aquastatin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquastatin A is a fungal metabolite that has demonstrated inhibitory activity against several key enzymes, positioning it as a compound of interest for further investigation in drug development. Originally isolated from Fusarium aquaeductuum, it has been shown to inhibit mammalian adenosine triphosphatases (ATPases) and bacterial enoyl-acyl carrier protein (ACP) reductases.[1][2][3] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against its primary targets: Na+/K+-ATPase, H+/K+-ATPase, and enoyl-acyl carrier protein reductase (FabI). Additionally, it outlines the known signaling pathways affected by the inhibition of these enzymes.
Introduction to this compound
This compound is a glycosylated heteromeric depside that has been identified as a potent inhibitor of several enzymes crucial for cellular function and survival.[3] Its inhibitory profile makes it a candidate for development as a therapeutic agent. Understanding its potency, quantified by the IC50 value, is a critical first step in preclinical research. The IC50 represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[1]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound against its known molecular targets.
| Target Enzyme | Organism/Tissue Source | IC50 Value (µM) | Reference |
| Na+/K+-ATPase | Mammalian | 7.1 | [1][2] |
| H+/K+-ATPase | Mammalian | 6.2 | [1][2] |
| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | 3.2 | [4] |
| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | 9.2 | [4] |
Signaling Pathways
Downstream Signaling of Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase by compounds like this compound can trigger intracellular signaling cascades independent of its ion-pumping function. This signaling is initiated by the interaction of the inhibitor with the Na+/K+-ATPase, leading to the activation of Src kinase. Activated Src can then transactivate the Epidermoid Growth Factor Receptor (EGFR), which in turn stimulates downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are involved in regulating cell growth, proliferation, and survival. Additionally, the inhibition of the pump's primary function leads to an increase in intracellular sodium concentration, which subsequently elevates intracellular calcium levels through the action of the Na+/Ca2+ exchanger.
Caption: Downstream signaling cascade initiated by this compound-mediated inhibition of Na+/K+-ATPase.
Inhibition of Bacterial Fatty Acid Synthesis via FabI
This compound inhibits the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the elongation of fatty acid chains. FabI catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP. By inhibiting FabI, this compound effectively blocks the fatty acid elongation cycle, leading to the depletion of fatty acids necessary for bacterial membrane synthesis and cell viability. This disruption of a vital metabolic pathway results in the antibacterial effect of the compound.[5][6][7]
Caption: Mechanism of this compound's antibacterial action through the inhibition of FabI.
Experimental Protocols
The following protocols provide a framework for determining the IC50 value of this compound against its target enzymes. It is recommended to perform initial range-finding experiments to determine the optimal concentration range for this compound.
Protocol for Determining IC50 against Na+/K+-ATPase and H+/K+-ATPase
This protocol is adapted from colorimetric assays that measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the ATPase enzymes.[8][9]
Materials:
-
Purified Na+/K+-ATPase or H+/K+-ATPase (commercially available)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Tris-HCl buffer
-
MgCl2, KCl, NaCl solutions
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate solution
-
Reducing agent (e.g., ascorbic acid)
-
96-well microplate
-
Microplate reader (660 nm)
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound against ATPase enzymes.
Procedure:
-
Preparation of Reagents: Prepare all buffer and salt solutions to their final working concentrations. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Reaction Setup: In a 96-well plate, add the ATPase enzyme, Tris-HCl buffer, and the appropriate ions (MgCl2, KCl, NaCl for Na+/K+-ATPase; MgCl2, KCl for H+/K+-ATPase).
-
Inhibitor Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor like ouabain for Na+/K+-ATPase or omeprazole for H+/K+-ATPase) and a negative control (solvent vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP hydrolysis.
-
Reaction Termination: Stop the reaction by adding a solution of TCA to each well.
-
Colorimetric Detection: Add the colorimetric reagents (ammonium molybdate followed by a reducing agent) to each well. This will react with the inorganic phosphate released during the reaction to produce a colored product.
-
Measurement: Measure the absorbance of each well at 660 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Determining IC50 against Enoyl-ACP Reductase (FabI)
This protocol is based on a spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH during the enzymatic reaction.[5][6]
Materials:
-
Purified FabI enzyme
-
This compound
-
NADH or NADPH
-
Enoyl-ACP or a suitable substrate analog (e.g., crotonyl-CoA)
-
Buffer (e.g., Tris-HCl or phosphate buffer)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities (340 nm)
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound against FabI.
Procedure:
-
Reagent Preparation: Prepare buffer and substrate solutions. Prepare a stock solution of this compound and perform serial dilutions.
-
Reaction Setup: In a UV-transparent 96-well plate, add the FabI enzyme, buffer, and NADH or NADPH.
-
Inhibitor Addition: Add the various concentrations of this compound to the wells, including positive (e.g., triclosan) and negative controls.
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding the enoyl-ACP substrate.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial velocity (rate of NADH/NADPH consumption) for each reaction from the linear portion of the absorbance vs. time plot. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the data as described in the ATPase protocol.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in characterizing the inhibitory activity of this compound. By following these detailed methodologies, scientists can accurately determine the IC50 values of this compound against its key molecular targets and further investigate its potential as a therapeutic agent. The included diagrams of the signaling pathways provide a visual representation of the compound's mechanism of action, aiding in the understanding of its broader biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enoyl-Acyl Carrier Protein Reductase I (FabI) Is Essential for the Intracellular Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
Aquastatin A as a Potent and Selective Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor: Application Notes and Protocols
For Research Use Only.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[1][2] Its overexpression or hyperactivity is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[3][4] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic diseases.[5] Aquastatin A, a natural product isolated from the marine-derived fungus Cosmospora sp. SF-5060, has been identified as a potent and selective inhibitor of PTP1B.[6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound as a PTP1B inhibitor.
This compound exhibits competitive inhibition against PTP1B, with the dihydroxypentadecyl benzoic acid moiety being crucial for its inhibitory action.[6] It demonstrates selectivity for PTP1B over other protein tyrosine phosphatases, making it a valuable tool for studying PTP1B function and a potential lead compound for drug development.[6]
Data Presentation
The inhibitory activity and selectivity of this compound against various protein tyrosine phosphatases are summarized below.
| Phosphatase | IC50 (µM) | Inhibition Type | Reference |
| PTP1B | 0.19 | Competitive | [6] |
| TCPTP | > 10 | - | [6] |
| SHP-2 | > 10 | - | [6] |
| LAR | > 10 | - | [6] |
| CD45 | > 10 | - | [6] |
Note: While the original study reported "modest but selective inhibitory activity" against PTP1B, specific IC50 values for other phosphatases were not provided and are indicated as greater than 10 µM based on the lack of significant inhibition reported.
Mandatory Visualizations
References
- 1. Isolation of the protein tyrosine phosphatase 1B inhibitory metabolite from the marine-derived fungus Cosmospora sp. SF-5060 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Aquastatin A in Fatty Acid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal metabolite isolated from Sporothrix sp. FN611 that has garnered attention in the field of antibacterial drug discovery.[1] It functions as a potent inhibitor of bacterial fatty acid synthesis, a crucial pathway for bacterial viability. Specifically, this compound targets the enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the type II fatty acid synthesis (FASII) system found in bacteria.[1][2] This document provides detailed application notes and protocols for the use of this compound in fatty acid synthesis research, with a focus on its antibacterial applications.
Mechanism of Action
This compound selectively inhibits the bacterial enoyl-ACP reductase, which catalyzes the final, rate-limiting step in the fatty acid elongation cycle. In bacteria, this enzyme exists as isoforms, most commonly FabI and FabK.[1] By inhibiting these enzymes, this compound blocks the synthesis of fatty acids, which are essential components of bacterial cell membranes. This disruption of membrane integrity and overall lipid metabolism ultimately leads to bacterial growth inhibition and cell death. The degalactosylated form of this compound has been shown to retain its inhibitory and antibacterial activities, indicating that the sugar moiety is not essential for its function.[1]
Quantitative Data
The inhibitory activity of this compound against bacterial enoyl-ACP reductases and its antibacterial efficacy have been quantified in several studies. The following table summarizes the key quantitative data.
| Target Enzyme/Organism | Parameter | Value | Reference |
| Staphylococcus aureus FabI | IC50 | 3.2 µM | [1] |
| Streptococcus pneumoniae FabK | IC50 | 9.2 µM | [1] |
| Staphylococcus aureus | MIC | 16-32 µg/mL | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 16-32 µg/mL | [1] |
Experimental Protocols
In Vitro Enoyl-ACP Reductase (FabI) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against S. aureus FabI. The assay measures the decrease in NADH concentration, which is consumed during the reduction of the enoyl-ACP substrate.
Materials:
-
Purified S. aureus FabI enzyme
-
This compound
-
Crotonoyl-CoA (substrate)
-
NADH
-
Triclosan (positive control inhibitor)
-
Assay buffer: 100 mM sodium phosphate, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of various concentrations of this compound or control (DMSO vehicle, Triclosan).
-
Add 88 µL of a master mix containing the assay buffer, NADH (final concentration 150 µM), and FabI enzyme (final concentration to be optimized for linear reaction rate).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of crotonoyl-CoA (final concentration to be optimized, e.g., 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
Aquastatin A: A Potent Tool for Elucidating Enoyl-Acyl Carrier Protein Reductase (FabI) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a fungal metabolite originally isolated from Sporothrix sp. FN611 that has been identified as a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. This pathway is essential for building bacterial cell membranes and is a validated target for antibacterial drug development.[1][3] The distinct structural and organizational differences between bacterial FabI and its mammalian fatty acid synthesis counterparts make it an attractive target for developing narrow-spectrum antibacterial agents. This compound's inhibitory action on this key enzyme makes it a valuable molecular tool for studying bacterial fatty acid biosynthesis, investigating the consequences of its inhibition, and for screening and developing novel antibacterial compounds.
These application notes provide an overview of this compound's biological activity, quantitative data on its inhibitory effects, and detailed protocols for its use in key experimental assays.
Biological Activity and Data Presentation
This compound demonstrates significant inhibitory activity against FabI from Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). It also shows inhibitory effects against the FabK isoform of enoyl-ACP reductase found in Streptococcus pneumoniae.[1][4] Interestingly, the degalactosylated form of this compound retains its inhibitory activity, suggesting the sugar moiety is not essential for its function.[1][4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Organism | Assay Type | Value | Reference |
| Staphylococcus aureus FabI | Enzyme Inhibition (IC₅₀) | 3.2 µM | [1][3][4] |
| Streptococcus pneumoniae FabK | Enzyme Inhibition (IC₅₀) | 9.2 µM | [1][4] |
| Staphylococcus aureus (including MRSA) | Minimum Inhibitory Concentration (MIC) | 16-32 µg/mL | [1][4] |
Signaling and Metabolic Pathway
The bacterial fatty acid synthesis (FAS-II) pathway is a multi-step process involving a series of enzymatic reactions to build fatty acid chains. FabI catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[5][6] this compound directly inhibits this step, leading to a depletion of fatty acids necessary for phospholipid synthesis and ultimately disrupting the integrity of the bacterial cell membrane, which can lead to growth arrest and cell death.
Figure 1. Simplified workflow of the bacterial FAS-II pathway highlighting the inhibitory action of this compound on FabI.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in studying enoyl-acyl carrier protein reductase.
Protocol 1: S. aureus FabI Enzyme Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of this compound against purified S. aureus FabI.
Materials:
-
Purified recombinant S. aureus FabI
-
This compound
-
Crotonyl-CoA (or other suitable enoyl-ACP substrate)
-
NADH
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM EDTA
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of NADH solution (final concentration ~150 µM)
-
10 µL of diluted this compound or DMSO (for control)
-
10 µL of purified FabI enzyme (concentration to be optimized for a linear reaction rate)
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of crotonyl-CoA solution (final concentration ~100 µM).
-
Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates (V₀) for each this compound concentration.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2. Workflow for the FabI enzyme inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare an inoculum of S. aureus by suspending colonies from an overnight culture plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial suspension to each well containing the this compound dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 3. Workflow for MIC determination by broth microdilution.
Protocol 3: Macromolecular Synthesis Assay
This assay helps to confirm that this compound's mode of action is through the inhibition of fatty acid synthesis. It involves measuring the incorporation of radiolabeled precursors into major cellular macromolecules (DNA, RNA, protein, and fatty acids).
Materials:
-
Staphylococcus aureus culture
-
This compound
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]acetate (for fatty acids).
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow an S. aureus culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at a concentration known to inhibit growth (e.g., 2x or 4x MIC). Include a no-drug control.
-
Immediately add one of the radiolabeled precursors to each corresponding tube.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots from each tube.
-
Precipitate the macromolecules by adding cold TCA (10% final concentration).
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the incorporated radioactivity (counts per minute, CPM) over time for each macromolecule in the presence and absence of this compound. A specific inhibition of [¹⁴C]acetate incorporation compared to the other precursors would indicate that this compound targets fatty acid synthesis.
Conclusion
This compound serves as a specific and potent inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), making it an indispensable tool for research in antibacterial drug discovery and the study of bacterial physiology. The protocols and data presented here provide a framework for utilizing this compound to investigate the FAS-II pathway, validate FabI as a drug target, and explore the mechanisms of bacterial resistance. For drug development professionals, this compound can act as a reference compound in the screening and characterization of new FabI inhibitors.
References
- 1. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]
Aquastatin A: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquastatin A is a natural product that has been identified from different fungal sources, with distinct biological activities reported in the scientific literature. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, focusing on its two primary reported mechanisms of action: as an antibacterial agent targeting fatty acid synthesis and as an inhibitor of mammalian ATPases. Due to the distinct biological targets, it is crucial for researchers to identify the specific variant of this compound they are working with.
This compound as an Antibacterial Agent
This compound, isolated from Sporothrix sp. FN611, has been identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI and FabK), a key enzyme in bacterial fatty acid synthesis.[1][2] This activity makes it a promising candidate for the development of new antibacterial agents, particularly against drug-resistant strains like MRSA.[1]
Quantitative Data
| Target Enzyme/Organism | Assay Type | IC50 / MIC | Reference |
| Staphylococcus aureus FabI | Enzyme Inhibition Assay | 3.2 µM | [1] |
| Streptococcus pneumoniae FabK | Enzyme Inhibition Assay | 9.2 µM | [1] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16-32 µg/ml | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 16-32 µg/ml | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits bacterial growth by targeting the enoyl-ACP reductases FabI and FabK.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213) or MRSA strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/ml.
-
Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.
-
Add the bacterial suspension to each well containing the diluted this compound.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: In Vitro Enoyl-ACP Reductase (FabI) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of S. aureus FabI.
Materials:
-
Purified recombinant S. aureus FabI enzyme
-
This compound
-
Crotonoyl-ACP (substrate)
-
NADH (cofactor)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the diluted this compound or vehicle control (e.g., DMSO).
-
Add the purified FabI enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, crotonoyl-ACP.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
This compound as an Inhibitor of Mammalian ATPases
Another compound designated as this compound, isolated from Fusarium aquaeductuum, has been shown to inhibit mammalian adenosine triphosphatases (ATPases).[3] Specifically, it targets the Na+/K+-ATPase and H+/K+-ATPase.[3] This activity suggests potential applications in research areas related to ion transport, gastric acid secretion, and cellular homeostasis.
Quantitative Data
| Target Enzyme | Assay Type | IC50 Value | Reference |
| Na+/K+-ATPase | Enzyme Inhibition Assay | 7.1 µM | [3] |
| H+/K+-ATPase | Enzyme Inhibition Assay | 6.2 µM | [3] |
Signaling Pathway Diagram
Caption: this compound inhibits mammalian Na+/K+-ATPase and H+/K+-ATPase.
Experimental Protocols
Protocol 3: Cell Viability Assay in Mammalian Cells
Objective: To assess the cytotoxic effects of ATPase-inhibiting this compound on a mammalian cell line.
Materials:
-
This compound (from F. aquaeductuum)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Protocol 4: Measurement of Na+/K+-ATPase Activity in Cell Lysates
Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity in mammalian cell lysates.
Materials:
-
This compound
-
Mammalian cells
-
Lysis buffer (e.g., RIPA buffer)
-
Na+/K+-ATPase activity assay kit (commercially available, typically measures phosphate release)
-
Protein quantification assay (e.g., BCA assay)
-
Ouabain (a known Na+/K+-ATPase inhibitor, for control)
Procedure:
-
Culture mammalian cells to confluency, then harvest and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
Use a commercial Na+/K+-ATPase activity assay kit. The principle usually involves measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Set up the assay according to the kit's instructions, including a standard curve for phosphate.
-
Pre-incubate the cell lysate with various concentrations of this compound or ouabain (as a positive control) for a specified time.
-
Initiate the reaction by adding ATP.
-
Stop the reaction after a defined incubation period and measure the amount of released phosphate.
-
Na+/K+-ATPase activity is typically determined as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of ouabain.
-
Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound and determine its IC50 value.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. It is essential to verify the identity and purity of the this compound being used to ensure that the observed biological effects are attributable to the correct compound.
References
- 1. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aquastatin A Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Aquastatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their synthetic campaigns. As the total synthesis of this compound has not been publicly reported, this guide is based on established principles of organic synthesis and challenges commonly encountered with structurally related polyketide glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The synthesis of this compound, a complex polyketide glycoside, presents several key challenges:
-
Construction of the heavily substituted aromatic core: Achieving the desired substitution pattern on the two aromatic rings with control over regioselectivity.
-
Stereocontrolled synthesis of the galactose moiety: While galactose is commercially available, the synthesis requires protection and activation for glycosylation.
-
The glycosylation reaction: Forming the glycosidic bond between the complex aglycone and the galactose donor is a significant hurdle, often plagued by low yields and diastereoselectivity issues.
-
Purification: The amphipathic nature of this compound and its intermediates can complicate purification by standard chromatographic methods.
A plausible retrosynthetic analysis is outlined below, highlighting the key disconnections.
Aquastatin A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Aquastatin A, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound in its solid (powder) form should be kept at -20°C. Under these conditions, it is reported to be stable for up to three years. If this compound is dissolved in a solvent, such as DMSO or methanol, the solution should be stored at -80°C to maintain its integrity.
Q2: What solvents can I use to dissolve this compound?
This compound is soluble in methanol and dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to do so in a sterile environment to prevent contamination.
Q3: How stable is this compound in solution at room temperature?
While specific quantitative data is limited, it is best practice to minimize the time that this compound solutions are kept at room temperature. For working solutions, it is recommended to prepare them fresh for each experiment. If temporary storage is necessary, keep the solution on ice.
Q4: Is this compound sensitive to pH?
Yes, this compound is susceptible to degradation in acidic conditions. It is a glycosylated molecule, and acid hydrolysis can cleave the sugar moiety, resulting in the formation of its deglycosylated counterpart, Aquastatin B. It is advisable to avoid strongly acidic conditions during your experiments. The stability in neutral to alkaline conditions has not been extensively reported, so caution is advised.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in bioassays. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage: Ensure that the solid compound has been stored at -20°C and solutions at -80°C. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid this compound for each experiment. 3. Check pH of Media: Ensure the pH of your experimental buffer or media is not acidic, as this can lead to degradation. |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | Low aqueous solubility of this compound. | 1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while ensuring this compound remains in solution. 2. Sonication: Briefly sonicate the final solution to aid dissolution. 3. Warm Gently: Gently warm the solution to 37°C to help dissolve the precipitate, but be mindful of potential thermal degradation. |
| Loss of activity over the course of a long experiment. | Instability of this compound under experimental conditions (e.g., temperature, light). | 1. Minimize Exposure: Protect the experimental setup from light. 2. Temperature Control: If possible, conduct experiments at a controlled, lower temperature. 3. Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound under your specific assay conditions. |
Stability and Storage Data Summary
| Parameter | Condition | Recommendation/Observation | Citation |
| Physical Form | Solid (Powder) | Store at -20°C. Stable for up to 3 years. | [1] |
| In Solvent (DMSO, Methanol) | Store at -80°C. | [2] | |
| Solubility | Solvents | Soluble in methanol or DMSO. | [3] |
| pH Stability | Acidic Conditions | Susceptible to acid hydrolysis, leading to deglycosylation to form Aquastatin B. | |
| Neutral/Alkaline Conditions | Data not available. Caution is advised. | ||
| Incompatibilities | Chemical | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [2] |
| Light Stability | General | Protect from light as a general precaution for fungal metabolites. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol for Assessing this compound Stability in an Experimental Buffer
-
Prepare a solution of this compound in the desired experimental buffer at the working concentration.
-
Divide the solution into multiple aliquots in separate tubes.
-
Establish a time-zero control by immediately analyzing one aliquot for this compound concentration and/or biological activity.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it for this compound concentration using a suitable analytical method like HPLC.
-
Concurrently, test the biological activity of the incubated aliquots in your assay system.
-
Plot the concentration or activity of this compound against time to determine its stability profile under your experimental conditions.
Visualizations
References
Overcoming solubility issues with Aquastatin A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aquastatin A. The information provided is intended to help overcome common challenges, particularly those related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] For most biological assays, DMSO is the preferred solvent for creating stock solutions.
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: While comprehensive public data is limited, one supplier suggests a solubility of up to 100 mM in DMSO. However, it is crucial to empirically determine the maximum solubility for your specific batch of this compound, as variations can occur. It is recommended to start with a lower concentration and gradually increase it to find the saturation point.
Q3: What are the known biological targets of this compound?
A3: this compound has been shown to inhibit several enzymes, including:
-
Mammalian Adenosine Triphosphatases (ATPases) : Specifically Na+/K+-ATPase and H+/K+-ATPase.[1][2]
-
Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) : An enzyme essential for fatty acid biosynthesis in bacteria like Staphylococcus aureus.[3][4]
-
Protein Tyrosine Phosphatase 1B (PTP1B) : A negative regulator of insulin and leptin signaling pathways.
Q4: What is the recommended final concentration of DMSO in my assay?
A4: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[5][6] However, the sensitivity to DMSO can be cell-line specific, so it is best to perform a vehicle control to assess the impact of the solvent on your specific experimental system.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer.
This is a common issue when working with hydrophobic compounds dissolved in an organic solvent. The rapid change in solvent polarity can cause the compound to crash out of solution. Here are several troubleshooting steps:
| Solution | Detailed Explanation |
| 1. Optimize Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO. This will reduce the final concentration of the compound when added to the aqueous buffer, potentially keeping it below its solubility limit in the final assay medium. |
| 2. Gradual Dilution | Instead of a single-step dilution, perform a serial dilution of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can help maintain the solubility of this compound. |
| 3. Use of Co-solvents | In some instances, the addition of a co-solvent to the aqueous buffer can improve the solubility of hydrophobic compounds. Pluronic F-68 (a non-ionic surfactant) has been used in FabI assays to aid in the solubility of inhibitors.[4] Always test the effect of the co-solvent on your assay's performance. |
| 4. Pre-warm the Assay Buffer | Warming the aqueous assay buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility. |
| 5. Vortexing During Dilution | Vigorously vortex or mix the aqueous buffer while adding the this compound stock solution. This rapid dispersal can prevent localized high concentrations that may lead to precipitation. |
| 6. Sonication | If precipitation still occurs, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound. |
Quantitative Solubility Data for this compound
The following table summarizes the available, though limited, quantitative solubility data for this compound.
| Solvent | Reported Concentration | Source | Notes |
| DMSO | 100 mM | MedKoo Biosciences | This value should be used as a reference, and empirical determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: General ATPase Inhibition Assay
This protocol is a general guideline and should be optimized for the specific ATPase being studied.
-
Reaction Buffer: Prepare a suitable reaction buffer. A common buffer for H+/K+-ATPase assays is 20 mM Tris-HCl (pH 7.4) containing 2 mM MgCl₂ and 2 mM KCl.[7]
-
Enzyme Preparation: Prepare the ATPase enzyme source (e.g., purified enzyme or membrane fractions) in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the reaction buffer. Remember to include a DMSO vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the different concentrations of this compound (or DMSO control) for a specific time (e.g., 30 minutes) at the desired temperature (e.g., 37°C).[7]
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.[7]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Termination: Stop the reaction by adding a solution like 10% trichloroacetic acid.[7]
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Protocol 3: General FabI Inhibition Assay
This protocol is a general guideline for a spectrophotometric FabI assay.
-
Assay Buffer: Prepare an assay buffer, for example, 100 mM sodium phosphate (pH 7.0) containing 1 mM EDTA and 1 mM DTT.
-
Reagent Preparation: Prepare solutions of NADPH, crotonyl-CoA (the substrate), and purified FabI enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the assay buffer. Include a DMSO vehicle control.
-
Assay Mixture: In a microplate well, combine the assay buffer, NADPH, and the desired concentration of this compound (or DMSO).
-
Pre-incubation: Add the FabI enzyme to the mixture and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding crotonyl-CoA.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.
Protocol 4: General PTP1B Inhibition Assay
This is a general protocol for a colorimetric PTP1B assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Assay Buffer: Prepare an assay buffer, for example, 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[8]
-
Enzyme and Substrate: Prepare solutions of recombinant human PTP1B and the substrate pNPP in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the assay buffer. Include a DMSO vehicle control.
-
Assay Setup: In a microplate, add the PTP1B enzyme to the assay buffer containing the different concentrations of this compound (or DMSO).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined time (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Start the reaction by adding pNPP to a final concentration of 2 mM.[8]
-
Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).[8]
-
Termination and Measurement: Stop the reaction by adding 1 M NaOH.[8] Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for handling this compound solubility.
Caption: Inhibition of ATPase by this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajpp.in [ajpp.in]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aquastatin A for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aquastatin A in antibacterial assays. The information is tailored for scientists and drug development professionals to help streamline their experimental workflows and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions as an antibacterial agent by inhibiting the bacterial enoyl-acyl carrier protein (ACP) reductase, specifically FabI in Staphylococcus aureus and FabK in Streptococcus pneumoniae.[1][2] This enzyme is crucial for fatty acid biosynthesis, an essential pathway for bacterial survival.[2]
Q2: What is the general antibacterial spectrum of this compound?
Current research indicates that this compound is primarily effective against Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus pneumoniae.[1][2]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
Reported MIC values for this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) are in the range of 16-32 µg/ml.[1][2] It's important to note that these values can vary depending on the specific strain and the experimental conditions used.
Q4: Is the sugar moiety of this compound essential for its antibacterial activity?
No, studies have shown that the degalactosylation of this compound does not significantly impact its inhibitory effect on FabI and FabK or its overall antibacterial activity.[1][2] This suggests that the sugar component is not directly involved in its mechanism of action.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in antibacterial assays.
Issue 1: No antibacterial activity observed at expected concentrations.
-
Possible Cause 1: Solubility Issues. this compound may have limited solubility in aqueous culture media.
-
Troubleshooting Tip: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO before diluting it into the culture medium.[3] Ensure the final concentration of the solvent in the assay does not affect bacterial growth. It is also crucial to consider that some compounds can have poor solubility in water and media, which can impose limitations.[4]
-
-
Possible Cause 2: Inactivation in Media. The compound may be unstable or interact with components in the culture medium over the incubation period.
-
Troubleshooting Tip: Investigate the stability of this compound in your specific culture medium over time and at the incubation temperature. Consider using fresh preparations for each experiment. Some amino acids and vitamins in culture media can be unstable, which could potentially interact with the test compound.[5][6]
-
-
Possible Cause 3: Bacterial Resistance. The bacterial strain being tested may be resistant to this compound.
-
Troubleshooting Tip: Use a known susceptible control strain, such as a reference strain of Staphylococcus aureus, to verify the activity of your this compound stock.
-
Issue 2: High variability in MIC results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial inoculum is a critical factor in susceptibility testing.
-
Troubleshooting Tip: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland turbidity standard, to ensure a consistent starting cell density.[7]
-
-
Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions can lead to significant variations in the final compound concentrations.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for high-throughput assays to improve precision.
-
-
Possible Cause 3: Edge Effects in Microplates. Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect bacterial growth.
-
Troubleshooting Tip: To minimize evaporation, fill the outer wells with sterile water or media without bacteria and do not use them for experimental data. Incubate plates in a humidified environment.
-
Issue 3: Difficulty determining a clear endpoint for MIC.
-
Possible Cause 1: Bacteriostatic vs. Bactericidal Activity. this compound may be inhibiting growth (bacteriostatic) rather than killing the bacteria (bactericidal), leading to trailing endpoints.
-
Troubleshooting Tip: After determining the MIC, perform a Minimum Bactericidal Concentration (MBC) assay by plating the contents of the wells with no visible growth onto agar plates. A bactericidal agent will show a significant reduction in CFU/mL compared to the initial inoculum.[3] A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[3]
-
-
Possible Cause 2: Subjective Visual Interpretation. Reading MICs by eye can be subjective.
-
Troubleshooting Tip: Use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to obtain quantitative growth data. Alternatively, a growth indicator dye like resazurin can be used to aid in the visualization of viable cells.[8]
-
Data Presentation
Table 1: Reported Inhibitory Concentrations of this compound
| Target Enzyme/Organism | Assay Type | Reported Value | Reference |
| Staphylococcus aureus FabI | IC₅₀ | 3.2 µM | [1][2] |
| Streptococcus pneumoniae FabK | IC₅₀ | 9.2 µM | [1][2] |
| Staphylococcus aureus | MIC | 16-32 µg/ml | [1][2] |
| Methicillin-Resistant S. aureus (MRSA) | MIC | 16-32 µg/ml | [1][2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[9][10]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[7][11]
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally and a second antimicrobial agent vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculum Preparation and Addition: Prepare and add the bacterial inoculum as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[7][12]
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
Visualizations
Caption: Workflow for optimizing this compound concentration in antibacterial assays.
Caption: Mechanism of action of this compound via inhibition of enoyl-ACP reductase.
References
- 1. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. emerypharma.com [emerypharma.com]
Aquastatin A Enzyme Inhibition Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aquastatin A in enzyme inhibition experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known enzyme targets of this compound?
This compound has been shown to inhibit multiple enzymes from different classes. Its primary targets include mammalian adenosine triphosphatases (ATPases) and bacterial enoyl-acyl carrier protein (ACP) reductases. Specifically, it inhibits Na+/K+-ATPase and H+/K+-ATPase in mammals and the FabI isoform of enoyl-ACP reductase in bacteria like Staphylococcus aureus and Streptococcus pneumoniae.
Q2: I am observing high variability in my enzyme inhibition assay results. What are the common causes?
High variability in enzyme inhibition assays can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Using calibrated pipettes and preparing a master mix for the reaction components can help mitigate this.[1]
-
Inconsistent Incubation Times and Temperatures: Enzymes are sensitive to their environment. Ensure precise and consistent incubation times and temperatures across all wells and experiments.[1][2] Even a 10°C deviation can significantly alter enzyme kinetics.
-
Reagent Instability: Ensure all reagents, especially the enzyme and substrate solutions, are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme.[2][3]
-
Plate Edge Effects: Evaporation at the edges of microplates can concentrate reagents and alter reaction rates. To avoid this, do not use the outer wells of the plate or ensure a humidified environment during incubation.
-
Improper Mixing: Inadequate mixing of reaction components can lead to non-uniform reaction initiation. Gently pipette up and down to mix, but avoid introducing air bubbles.[4]
Q3: My this compound sample is not fully dissolving in the assay buffer. How can I address this solubility issue?
Poor solubility of an inhibitor is a common challenge.[3] Here are some strategies to address this with this compound:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. Prepare a concentrated stock solution of this compound in 100% DMSO and then dilute it into the aqueous assay buffer. It is crucial to keep the final DMSO concentration in the assay low (typically ≤1-2% for biochemical assays) to avoid affecting enzyme activity.[5]
-
Control for Solvent Effects: Always include a solvent control (e.g., buffer with the same final concentration of DMSO but without the inhibitor) to account for any effects of the solvent on enzyme activity.[5]
-
pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the buffer might enhance solubility. However, be mindful that this can also impact the enzyme's activity and stability.[6]
-
Reduce Buffer Ionic Strength: In some cases, lowering the salt concentration of the buffer can improve the solubility of hydrophobic compounds.[6]
Q4: The IC50 curve for my this compound experiment does not reach 100% inhibition, or it plateaus at a value greater than 0% activity. What could be the reason?
An incomplete or shallow IC50 curve can be due to several factors:
-
Inhibitor Solubility Limit: The inhibitor may be precipitating out of solution at higher concentrations, preventing further increases in inhibition.[7]
-
Tight-Binding Inhibition: If this compound is a very potent, "tight-binding" inhibitor, the concentration of the enzyme in the assay might be comparable to the inhibitor concentration. This can lead to a shift in the IC50 and a curve that doesn't follow a standard sigmoidal shape. In such cases, the IC50 value may be dependent on the enzyme concentration.[7]
-
Partial Inhibition: It's possible that this compound is a partial inhibitor, meaning that even at saturating concentrations, it does not completely abolish enzyme activity.
-
Assay Artifacts: Interference from the inhibitor with the detection method (e.g., absorbance or fluorescence) can lead to a false plateau.
-
Incorrect Data Normalization: Ensure that the data is correctly normalized to the positive (no inhibitor) and negative (maximal inhibition) controls.
Q5: My IC50 values for this compound seem inconsistent between experiments. What should I check?
Inconsistency in IC50 values is a frequent issue.[8] Consider the following:
-
Assay Conditions: The IC50 value is highly dependent on the experimental conditions. Factors such as substrate concentration, enzyme concentration, pH, and temperature must be kept consistent across all experiments.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration.
-
Data Analysis Method: Different software and curve-fitting models can yield slightly different IC50 values. Use a consistent data analysis workflow.[8] A four-parameter logistic model is commonly used for sigmoidal dose-response curves.[8]
-
Time-Dependent Inhibition: If this compound is a time-dependent inhibitor, the IC50 will decrease with longer pre-incubation times with the enzyme.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its known target enzymes.
| Enzyme Target | Organism/Tissue Source | IC50 Value (µM) |
| Na+/K+-ATPase | Mammalian | 7.1 |
| H+/K+-ATPase | Mammalian | 6.2 |
| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | 3.2 |
| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | 9.2 |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of this compound on Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified porcine brain Na+/K+-ATPase
-
This compound
-
Assay Buffer: 30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2, pH 7.4
-
Salt Solution: 1.65 M NaCl, 35 mM KCl
-
ATP solution: 22 mM
-
Trichloroacetic acid (TCA): 30% (w/v)
-
Taussky-Shorr reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound in the assay buffer, ensuring the final DMSO concentration does not exceed 1%.
-
In a 96-well plate, add 70 µL of assay buffer, 4 µL of salt solution, and 10 µL of Na+/K+-ATPase solution (0.5 U/mL) to each well.
-
Add 6 µL of the diluted this compound solutions or DMSO (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 30 µL of 30% TCA to each well.
-
Centrifuge the plate at 3,000 rpm for 15 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Taussky-Shorr reagent to each well and incubate at room temperature for 5 minutes, protected from light.
-
Measure the absorbance at 660 nm. The amount of phosphate released is proportional to the enzyme activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Enoyl-ACP Reductase (FabI) Inhibition Assay
This protocol outlines a general method for assessing the inhibition of bacterial FabI by this compound. The assay monitors the consumption of NADH at 340 nm.
Materials:
-
Purified S. aureus FabI
-
This compound
-
Assay Buffer: e.g., 100 mM sodium phosphate, pH 7.5, containing 1 mM β-mercaptoethanol and 0.1 mg/mL BSA
-
NADH
-
Enoyl-ACP substrate (e.g., crotonyl-CoA as a surrogate)
-
96-well UV-transparent microplate
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO and a dilution series in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the diluted this compound solutions or DMSO control.
-
Add the FabI enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the enoyl-ACP substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) in a kinetic plate reader.[9]
-
The rate of the reaction is determined from the linear portion of the kinetic trace.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway initiated by the inhibition of Na+/K+-ATPase.
Caption: Bacterial fatty acid synthesis pathway highlighting FabI inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Aquastatin A in solution
Welcome to the technical support center for Aquastatin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] For creating stock solutions, it is advisable to use anhydrous DMSO to minimize the introduction of water, which can participate in hydrolysis.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure as a glycosylated depside, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester and glycosidic bonds can be cleaved by water. This process is accelerated by the presence of strong acids or bases.[4] Acid hydrolysis of the glycosidic bond is a known degradation pathway, resulting in the formation of Aquastatin B (the deglycosylated form).[2]
-
Oxidation: Phenolic compounds are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of phenolic compounds.[5] It is recommended to protect this compound solutions from light.
Q4: Is the primary degradation product of this compound, Aquastatin B, biologically active?
A4: Yes. Studies have shown that the deglycosylated form of this compound, resulting from acid hydrolysis, retains its FabI and FabK-inhibitory and antibacterial activities.[2][6] This suggests that the sugar moiety is not essential for these specific biological functions.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or media.
This is a common issue when diluting a DMSO stock solution into an aqueous environment for biological assays.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as your experimental system tolerates (typically <0.5% in cell-based assays) to aid solubility.[7] 2. Use a Co-solvent: In some cases, a small percentage of another organic solvent like ethanol or a non-ionic surfactant like Tween 80 can improve solubility. Always test for solvent compatibility and toxicity in your system. 3. Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to avoid localized high concentrations that can lead to immediate precipitation. |
| pH-Dependent Solubility | 1. Adjust Buffer pH: The solubility of phenolic compounds can be pH-dependent. Experiment with slightly different pH values in your buffer system to see if solubility improves. |
| Salt Concentration | 1. Test in Simpler Buffers: High salt concentrations in some media can decrease the solubility of organic compounds. Test the solubility of this compound in a simpler buffer like PBS to determine if media components are contributing to precipitation. |
Issue 2: Loss of this compound activity over time in solution.
This suggests that the compound is degrading under your experimental or storage conditions.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Control pH: Avoid strongly acidic or alkaline conditions. Phenolic compounds are generally more stable in slightly acidic conditions (pH 4-6).[8] Prepare your solutions in a buffered system to maintain a stable pH. 2. Use Aprotic Solvents for Storage: For long-term storage, use anhydrous aprotic solvents like DMSO and store at -80°C to minimize water-driven degradation.[4] |
| Oxidation | 1. Use Degassed Buffers: For sensitive experiments, prepare aqueous buffers with deoxygenated water (e.g., by boiling and cooling under nitrogen or argon gas) to remove dissolved oxygen. 2. Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution, if compatible with your experimental system. |
| Photodegradation | 1. Protect from Light: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4] Perform experimental manipulations in a darkened room or under low-light conditions when possible. |
| Improper Storage Temperature | 1. Adhere to Recommended Temperatures: Store stock solutions at -80°C for long-term stability. For short-term storage of working solutions, 2-8°C is preferable to room temperature. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Notes |
| Solid (Powder) | N/A | -20°C | Long-term (months to years)[9] | Store in a tightly sealed container, protected from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (up to 6 months)[3][4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilution | Aqueous Buffer/Media | 2-8°C | Short-term (hours to days) | Prepare fresh before use. Protect from light. |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Condition | Likely Impact on Stability | Recommendation |
| pH | < 4 (Strongly Acidic) | Increased risk of hydrolysis (deglycosylation). | Avoid unless required for the experiment. |
| 4 - 6 (Slightly Acidic) | Generally stable range for phenolic compounds.[8] | Optimal pH range for working solutions. | |
| > 8 (Alkaline) | Increased risk of hydrolysis and oxidation.[4] | Avoid. | |
| Temperature | -80°C | High stability. | Recommended for long-term storage of stock solutions.[4] |
| -20°C | Good stability. | Suitable for long-term storage of solid and short-term for solutions.[3] | |
| 4°C | Moderate stability. | Suitable for short-term storage of working solutions. | |
| Room Temperature | Lower stability, increased degradation rate. | Avoid for storage. | |
| Light | UV or Ambient Light | Can induce photodegradation. | Protect solutions from light at all times using amber vials or foil. |
| Oxygen | Atmospheric Oxygen | Can cause oxidation of phenolic rings. | For sensitive applications, use deoxygenated solvents/buffers. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound under specific buffer, pH, and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., phosphate, acetate, or citrate buffer) at desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification
-
Temperature-controlled incubator/water bath
-
Amber HPLC vials
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution into the pre-warmed (to the test temperature) aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, transfer it to an amber HPLC vial, and analyze it by HPLC. This will serve as the baseline measurement.
-
Incubate Samples: Place the remaining test solution in a sealed, light-protected container in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).
-
Collect Time-Point Samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution, transfer to amber HPLC vials, and analyze immediately by HPLC.
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of acid like 0.1% formic acid) is a common starting point.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).
-
Quantify the peak area of the intact this compound at each time point. The appearance of new peaks may indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential Degradation Pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. testinglab.com [testinglab.com]
- 4. This compound|153821-50-2|MSDS [dcchemicals.com]
- 5. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 6. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Aquastatin A from Fungal Extracts
Welcome to the technical support center for the purification of Aquastatin A. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this promising fungal metabolite.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound from fungal extracts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis. | Optimize the grinding method for the fungal mycelium. Ensure complete cell disruption to release intracellular metabolites.[1] |
| Inefficient solvent extraction. | Ensure the chosen solvent (e.g., ethyl acetate, methanol) is appropriate for this compound and that the extraction is carried out for a sufficient duration with adequate agitation.[2][3] Consider a multi-step extraction with solvents of varying polarity. | |
| Poor Separation During Chromatography | Inappropriate stationary or mobile phase. | Experiment with different chromatography columns (e.g., silica gel, reverse-phase) and solvent systems (gradients) to achieve optimal separation.[2] |
| Column overloading. | Reduce the amount of crude extract loaded onto the chromatography column to prevent band broadening and improve resolution. | |
| Presence of Impurities in Final Product | Co-elution of compounds with similar properties. | Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase followed by reverse-phase HPLC) for higher purity.[2] |
| Contamination during handling. | Ensure all glassware and solvents are clean and of high purity. Work in a clean environment to avoid introducing contaminants. | |
| Loss of Bioactivity | Degradation of this compound. | This compound may be sensitive to factors like pH, temperature, or light. Handle extracts and purified fractions under mild conditions and store them appropriately (e.g., at low temperatures, protected from light). |
| Inconsistent Results Between Batches | Variability in fungal culture conditions. | Standardize fungal growth parameters such as media composition, temperature, pH, and incubation time to ensure consistent production of this compound.[2] |
| Inconsistent extraction or purification procedure. | Strictly adhere to a standardized protocol for all batches to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound has been isolated from several fungal species, including Fusarium aquaeductuum, Cosmospora sp. SF-5060, and Sporothrix sp. FN611.[4][5]
Q2: What is the primary biological activity of this compound?
A2: this compound is known to be an inhibitor of several enzymes, including mammalian adenosine triphosphatases (Na+/K+-ATPase and H+/K+-ATPase), protein tyrosine phosphatase 1B (PTP1B), and bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[4][5][6]
Q3: What solvents are typically used for the initial extraction of this compound?
A3: Organic solvents such as ethyl acetate and methanol have been used for the extraction of this compound from fungal cultures.[2]
Q4: What type of chromatography is suitable for purifying this compound?
A4: While specific details are limited in the provided literature, a common approach for purifying fungal secondary metabolites involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.[2]
Q5: Is there a known signaling pathway for this compound's mechanism of action?
A5: The specific signaling pathway through which this compound exerts its biological effects is not well-elucidated in the currently available scientific literature. Therefore, a diagram of its signaling pathway cannot be provided at this time.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Target Enzyme/Organism | Fungal Source | IC50 / MIC |
| Na+/K+-ATPase | Fusarium aquaeductuum | IC50: 7.1 µM[4][6] |
| H+/K+-ATPase | Fusarium aquaeductuum | IC50: 6.2 µM[4][6] |
| Staphylococcus aureus FabI | Sporothrix sp. FN611 | IC50: 3.2 µM[5][7] |
| Streptococcus pneumoniae FabK | Sporothrix sp. FN611 | IC50: 9.2 µM[5][7] |
| Staphylococcus aureus | Sporothrix sp. FN611 | MIC: 16-32 µg/ml[5][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Sporothrix sp. FN611 | MIC: 16-32 µg/ml[5][7] |
Experimental Protocols
This section provides a generalized methodology for the purification of this compound from a fungal extract, based on common practices for isolating fungal secondary metabolites.
1. Fungal Cultivation and Extraction
-
Culture: Cultivate the selected this compound-producing fungal strain (e.g., Fusarium aquaeductuum or Sporothrix sp.) in a suitable liquid or solid medium under optimal growth conditions (temperature, pH, aeration, and incubation time).
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction:
-
Mycelium: Lyophilize and grind the mycelium. Extract the resulting powder exhaustively with a suitable organic solvent like methanol or ethyl acetate.
-
Culture Broth: Extract the culture filtrate with an equal volume of an immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compound.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Packing: Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane).
-
Elution: Load the adsorbed sample onto the top of the column. Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Pool fractions containing the compound of interest based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Purification: Inject the semi-purified fraction from the silica gel column. Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Purity Check: Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods (e.g., LC-MS, NMR).
-
Storage: Store the purified compound under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation.
-
Visualizations
References
- 1. Toxin Induction and Protein Extraction from Fusarium spp. Cultures for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Aquastatin A Production for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Aquastatin A for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a fungal metabolite with two primary biological activities. It acts as an inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI and FabK), making it a promising candidate as a broad-spectrum antibacterial agent, including against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Additionally, it inhibits mammalian adenosine triphosphatases (ATPases), specifically Na+/K+-ATPase and H+/K+-ATPase, which suggests potential applications in other therapeutic areas, such as the treatment of gastric ulcers.[3][4][5]
Q2: Which fungal strains are known to produce this compound?
A2: this compound has been isolated from Sporothrix sp. FN611 and Fusarium aquaeductuum.[1][3][6]
Q3: What are the main challenges when scaling up this compound production?
A3: Common challenges include maintaining consistent yield and purity, preventing contamination, managing potential exothermic reactions during large-scale fermentation, and adapting laboratory-scale purification methods to larger volumes.[7] Process optimization at each step is critical for a successful and reproducible scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and purification of this compound.
Fermentation Issues
| Problem | Possible Causes | Solutions |
| Low or no production of this compound | - Incorrect fermentation medium composition. - Suboptimal physical parameters (temperature, pH, aeration, agitation). - Strain degradation or mutation. | - Verify and optimize media components (carbon and nitrogen sources). - Systematically test different temperatures (e.g., 25-30°C), pH levels (e.g., 5.0-6.5), and agitation/aeration rates.[8][9] - Re-culture from a verified stock or re-isolate the producing strain. |
| Inconsistent batch-to-batch yield | - Variability in raw materials. - Inconsistent inoculum preparation. - Fluctuations in fermentation conditions. | - Use high-quality, consistent sources for media components. - Standardize inoculum age, size, and preparation method. - Implement strict process controls and monitoring for all fermentation parameters. |
| Contamination of the culture | - Inadequate sterilization of media or equipment. - Poor aseptic technique during inoculation or sampling. | - Validate sterilization protocols (autoclave time and temperature). - Ensure all transfers are performed in a sterile environment (e.g., laminar flow hood). |
Purification Issues
| Problem | Possible Causes | Solutions |
| Poor separation of this compound from other metabolites | - Inappropriate chromatography resin. - Incorrect mobile phase composition. | - Screen different types of resins (e.g., silica gel, reversed-phase C18, Sephadex). - Optimize the solvent gradient for elution to improve resolution.[10][11] |
| Low recovery of this compound after purification | - Degradation of the compound during extraction or chromatography. - Irreversible binding to the chromatography column. | - Work at lower temperatures to minimize degradation. - Test different elution conditions to ensure complete recovery from the resin. |
| Presence of impurities in the final product | - Co-elution with similar compounds. - Incomplete removal of solvents. | - Employ multiple, orthogonal purification steps (e.g., silica gel followed by reversed-phase HPLC). - Use high-purity solvents and ensure complete evaporation under vacuum. |
Experimental Protocols
Large-Scale Fermentation of Fusarium aquaeductuum
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
-
Inoculum Preparation:
-
Aseptically transfer a mycelial plug of F. aquaeductuum to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.
-
-
Scale-Up Fermentation:
-
Prepare the production medium with the following composition (per liter): 50 g glucose, 5 g peptone, 2 g yeast extract, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
-
Sterilize the production medium in a suitable fermenter.
-
Inoculate the sterile production medium with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 28°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute) for 10-14 days.
-
Purification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Chromatography:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed extract to a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.) followed by ethyl acetate-methanol.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Reversed-Phase HPLC:
-
Pool and concentrate the this compound-containing fractions from the silica gel column.
-
Further purify the sample on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.
-
-
Signaling Pathways and Experimental Workflows
Antibacterial Mechanism of Action of this compound
This compound inhibits the FabI and FabK enoyl-ACP reductases, which are crucial enzymes in the bacterial fatty acid biosynthesis (FAS-II) pathway. This inhibition disrupts the production of essential fatty acids required for bacterial cell membrane synthesis, leading to bacterial growth inhibition and cell death.
Caption: Inhibition of the bacterial FAS-II pathway by this compound.
Inhibition of Mammalian ATPases by this compound
This compound inhibits Na+/K+-ATPase, which can trigger downstream signaling cascades. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to elevated intracellular calcium. This can activate Src kinase and the EGFR/Ras/Raf/MEK/ERK signaling pathway, as well as increase the production of reactive oxygen species (ROS).
Caption: Signaling cascade following Na+/K+-ATPase inhibition by this compound.
Preclinical Study Design for this compound
A preclinical development plan for this compound as an antibacterial agent would typically involve the following stages:
In Vitro Studies
| Study | Purpose | Key Parameters |
| Minimum Inhibitory Concentration (MIC) Testing | To determine the potency against a panel of clinically relevant bacteria, including MRSA. | MIC values (µg/mL). |
| Time-Kill Assays | To assess the bactericidal or bacteriostatic activity over time. | Rate of bacterial killing at different concentrations. |
| Mechanism of Action Confirmation | To confirm inhibition of fatty acid biosynthesis in whole cells. | Analysis of fatty acid profiles in treated vs. untreated bacteria. |
| In Vitro Toxicology | To assess cytotoxicity against mammalian cell lines. | IC50 values against cell lines such as HepG2, HEK293. |
In Vivo Studies
| Study | Animal Model | Purpose | Key Parameters | | :--- | :--- | :--- | | Efficacy Study | Murine model of MRSA skin or systemic infection. | To evaluate the in vivo efficacy of this compound in treating a bacterial infection. | Reduction in bacterial burden (CFU/g of tissue or blood), survival rate. | | Pharmacokinetic (PK) Studies | Mouse or rat. | To determine the absorption, distribution, metabolism, and excretion (ADME) profile. | Cmax, Tmax, half-life, bioavailability. | | Acute Toxicity Study | Rodent (e.g., mouse).[12] | To determine the potential for toxicity after a single high dose. | Morbidity, mortality, clinical observations, gross pathology. | | Repeated-Dose Toxicity Study | Rodent and non-rodent species.[13] | To evaluate the toxic effects of repeated administration over a specified period (e.g., 28 days). | Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology. |
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpsronline.com [wjpsronline.com]
- 9. mdpi.com [mdpi.com]
- 10. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization [frontiersin.org]
- 12. criver.com [criver.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
A Comparative Analysis of Aquastatin A and Other Key ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aquastatin A with other well-established ATPase inhibitors, focusing on their performance, mechanism of action, and the experimental data supporting these findings. The information is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a comprehensive overview for those in the field of drug development.
Introduction to ATPase Inhibition
Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion. This reaction releases energy that is harnessed to drive various cellular processes. ATPase inhibitors are molecules that interfere with the function of these enzymes and are invaluable tools in both basic research and clinical medicine. This guide will focus on the comparative analysis of this compound, a fungal metabolite, with two widely studied ATPase inhibitors: ouabain, a potent inhibitor of the Na+/K+-ATPase, and omeprazole, a proton pump inhibitor that targets the H+/K+-ATPase.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for this compound, ouabain, and omeprazole against their respective target ATPases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.
| Inhibitor | Target ATPase | IC50 Value | Source Organism/System |
| This compound | Na+/K+-ATPase | 7.1 µM | Mammalian |
| H+/K+-ATPase | 6.2 µM | Mammalian | |
| Ouabain | Na+/K+-ATPase | ~23.0 nM - 460 nM | Rat Brain Membranes[1] |
| Omeprazole | H+/K+-ATPase | 1.1 µM - 2.4 µM | Hog Gastric Microsomes[2] |
Mechanism of Action and Signaling Pathways
The molecular mechanisms by which these inhibitors exert their effects are distinct, leading to different downstream cellular consequences.
This compound
This compound is a fungal metabolite isolated from Fusarium aquaeductuum that has been shown to inhibit both Na+/K+-ATPase and H+/K+-ATPase.[3] Its mechanism of inhibition is not as extensively characterized as that of ouabain or omeprazole. However, its ability to inhibit these P-type ATPases suggests it may interfere with the conformational changes necessary for ion transport. Beyond its effects on mammalian ATPases, this compound has also been identified as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), indicating its potential as an antibacterial agent.[4]
Ouabain
Ouabain is a cardiac glycoside that specifically binds to the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a conformation that prevents the hydrolysis of ATP and the subsequent transport of Na+ and K+ ions across the cell membrane. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium. This elevation in intracellular calcium is the basis for its cardiotonic effects. Furthermore, the binding of ouabain to the Na+/K+-ATPase can trigger intracellular signaling cascades, including the activation of Src kinase, which can then influence a variety of downstream pathways involved in cell growth and proliferation.
Caption: Ouabain's dual mechanism of action.
Omeprazole
Omeprazole is a proton pump inhibitor (PPI) that is used to reduce stomach acid production.[5] It is a prodrug that is activated in the acidic environment of the secretory canaliculi of parietal cells. The activated form, a sulfenamide, forms a covalent disulfide bond with a cysteine residue on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby preventing the final step in gastric acid secretion.
Caption: Activation and action of Omeprazole.
Experimental Protocols
The determination of ATPase activity and its inhibition is crucial for characterizing compounds like this compound. Below are generalized protocols for assaying Na+/K+-ATPase and H+/K+-ATPase activity.
Na+/K+-ATPase Activity Assay
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.
Caption: Workflow for Na+/K+-ATPase activity assay.
Methodology:
-
Enzyme Preparation: A membrane fraction rich in Na+/K+-ATPase is prepared from a suitable tissue source (e.g., brain cortex, kidney medulla).
-
Reaction Mixture: Two sets of reaction mixtures are prepared. Both contain buffer (e.g., Tris-HCl), MgCl2, NaCl, KCl, and ATP. One set additionally contains a saturating concentration of ouabain to inhibit Na+/K+-ATPase activity specifically.
-
Reaction Initiation and Incubation: The enzyme preparation is added to the reaction mixtures and incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for ATP hydrolysis.
-
Reaction Termination: The reaction is stopped by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Fiske-Subbarow or malachite green assay.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
H+/K+-ATPase Activity Assay
Similar to the Na+/K+-ATPase assay, this protocol measures the Pi released from ATP hydrolysis by the H+/K+-ATPase. The specific activity is determined by the difference in the presence and absence of a specific inhibitor like omeprazole or SCH28080.
Methodology:
-
Enzyme Preparation: Gastric microsomes containing the H+/K+-ATPase are isolated from the stomach mucosa.
-
Inhibitor Activation (for Omeprazole): As omeprazole is a prodrug, it requires activation in an acidic environment. The enzyme preparation is pre-incubated with omeprazole at an acidic pH (e.g., pH 6.1) to allow for its conversion to the active form.[2]
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., PIPES/Tris), MgCl2, KCl, and ATP. Assays are run with and without the activated inhibitor.
-
Reaction and Measurement: The assay proceeds similarly to the Na+/K+-ATPase assay, with incubation at 37°C followed by termination and colorimetric detection of released phosphate.
-
Calculation: The H+/K+-ATPase activity is the difference between the total activity and the activity remaining in the presence of the specific inhibitor.
Conclusion
This compound presents as a moderately potent inhibitor of both Na+/K+-ATPase and H+/K+-ATPase. In comparison, ouabain is a significantly more potent inhibitor of Na+/K+-ATPase, with its effects extending to the modulation of intracellular signaling pathways. Omeprazole, on the other hand, is a highly specific, irreversible inhibitor of the H+/K+-ATPase that requires acidic conditions for its activation. The choice of inhibitor will therefore depend on the specific research question, the target ATPase, and the desired potency and mechanism of action. Further research into the precise binding site and mechanism of action of this compound would be beneficial to fully understand its potential as a research tool and therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aquastatin A and Triclosan as FabI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents that act on unexploited bacterial targets. One such validated target is the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis machinery, making it an attractive target for selective inhibitors.[1] This guide provides a detailed comparison of two known FabI inhibitors: Aquastatin A, a natural product of fungal origin, and triclosan, a synthetic broad-spectrum antimicrobial agent.
Introduction to the Inhibitors and their Target
FabI: A Key Player in Bacterial Fatty Acid Synthesis
FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[1] By inhibiting FabI, the supply of fatty acids is depleted, leading to the cessation of bacterial growth and, in many cases, cell death.
This compound is a fungal metabolite originally isolated from Sporothrix sp. FN611.[2][3] It has demonstrated inhibitory activity against FabI and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
Triclosan is a well-known synthetic antimicrobial that has been widely used in consumer products.[4] Its primary antibacterial mechanism of action at low concentrations is the inhibition of FabI.[4] It is a potent inhibitor of FabI in many bacterial species.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and triclosan as FabI inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Triclosan | Reference Organism/Enzyme |
| IC50 | 3.2 µM | ~0.05 µM - 2 µM | Staphylococcus aureus FabI |
| 9.2 µM | - | Streptococcus pneumoniae FabK | |
| Ki | Not Reported | 7 pM - 23 pM | Escherichia coli FabI |
| Mechanism of Inhibition | Mixed | Slow, tight-binding; forms a stable ternary complex with FabI-NAD+ | |
| Antibacterial Spectrum | Gram-positive bacteria, including MRSA | Broad-spectrum (Gram-positive and Gram-negative bacteria) | |
| MIC | 16-32 µg/mL | 0.025 - 1 mg/L | Staphylococcus aureus |
Data Interpretation:
Based on the available data, triclosan appears to be a more potent inhibitor of FabI than this compound, with significantly lower reported Ki and IC50 values against E. coli and S. aureus FabI, respectively.[2][3][5][6][7] this compound demonstrates moderate inhibitory activity in the low micromolar range.[2][3] The different mechanisms of inhibition, with triclosan being a slow, tight-binding inhibitor and this compound exhibiting mixed inhibition, suggest distinct interactions with the FabI enzyme.
Mechanism of Action
This compound: The precise molecular interactions of this compound with FabI are not as well-characterized as those of triclosan. The description of its activity as "mixed inhibition" suggests that it may bind to both the free enzyme and the enzyme-substrate complex, though further kinetic studies are needed to fully elucidate its mechanism.
Triclosan: Triclosan is a classic example of a slow, tight-binding inhibitor.[4][5][6] It specifically targets the FabI enzyme in a complex with the oxidized cofactor NAD+.[4][5][6] The binding of triclosan to the FabI-NAD+ complex is a two-step process, involving an initial rapid binding followed by a slower conformational change that results in a highly stable ternary complex.[8] This stable complex effectively sequesters the enzyme, preventing it from participating in the fatty acid synthesis cycle.[4]
Experimental Protocols
A generalized protocol for determining the in vitro inhibitory activity of compounds against FabI is provided below. This spectrophotometric assay monitors the oxidation of NADH, a substrate of the FabI-catalyzed reaction.
FabI Inhibition Assay Protocol
1. Reagents and Materials:
- Purified FabI enzyme
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- Crotonyl-CoA (or another suitable enoyl-ACP substrate)
- Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA)
- Inhibitor compounds (this compound, triclosan) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
- Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of NADH (e.g., 150 µM), and the desired concentration of the inhibitor compound (or solvent control).
- Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding a fixed concentration of crotonyl-CoA (e.g., 100 µM).
- Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
- Calculate the initial reaction velocity for each inhibitor concentration.
3. Data Analysis:
- Plot the initial reaction velocity as a function of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizations
Bacterial Fatty Acid Synthesis (FAS-II) Pathway
Caption: The bacterial fatty acid synthesis (FAS-II) pathway, highlighting the central role of FabI.
Mechanism of Triclosan Inhibition of FabI
Caption: Triclosan forms a stable ternary complex with FabI and NAD+, inhibiting its function.
Workflow for FabI Inhibitor Screening
Caption: A typical workflow for the discovery and development of novel FabI inhibitors.
References
- 1. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of the inhibition of FabI, the enoyl reductase from Escherichia coli, by triclosan: kinetic analysis of mutant FabIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand‐ and Structure‐Based Approaches of Escherichia coli FabI Inhibition by Triclosan Derivatives: From Chemical Similarity to Protein Dynamics Influence - PMC [pmc.ncbi.nlm.nih.gov]
Aquastatin A: A Comparative Analysis of its Cross-Reactivity with ATPases and Enoyl-ACP Reductases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aquastatin A's inhibitory activity against its known enzyme targets. It is intended to be a valuable resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction to this compound
This compound is a fungal metabolite that has demonstrated inhibitory activity against multiple, distinct classes of enzymes. Initially identified as an inhibitor of mammalian P-type ATPases, subsequent research revealed its potent inhibitory effects on bacterial enoyl-acyl carrier protein (ACP) reductases, key enzymes in fatty acid biosynthesis.[1][2] This dual activity makes this compound a molecule of interest for investigating the inhibition of these critical enzyme families and as a potential scaffold for the development of novel therapeutics.
Comparative Inhibitory Activity
The following tables summarize the known inhibitory concentrations (IC50) of this compound against its primary targets, alongside data for well-characterized inhibitors of the same enzyme classes for comparative purposes.
P-Type ATPase Inhibition
| Inhibitor | Enzyme Target | Organism/Source | IC50 |
| This compound | Na+/K+-ATPase | Mammalian | 7.1 µM [1] |
| This compound | H+/K+-ATPase | Mammalian | 6.2 µM [1] |
| Bafilomycin A1 | V-ATPase | Bovine | 0.6 - 1.5 nM |
| Ouabain | Na+/K+-ATPase | Porcine Brain | 100.0 - 0.001 µM |
Enoyl-ACP Reductase Inhibition
| Inhibitor | Enzyme Target | Organism/Source | IC50 |
| This compound | FabI | Staphylococcus aureus | 3.2 µM [2] |
| This compound | FabK | Streptococcus pneumoniae | 9.2 µM [2] |
| Triclosan | FabI | Escherichia coli | ~0.5 µM |
| SB-627696 | FabI | Staphylococcus aureus | <0.015 - 0.03 µg/ml |
Note on Cross-Reactivity: To date, the broader cross-reactivity and selectivity profile of this compound against other ATPases (e.g., Ca2+-ATPase, F-type ATPases) and other classes of oxidoreductases have not been extensively reported in the scientific literature. Further research is required to fully elucidate its specificity.
Signaling Pathways and Mechanisms of Action
The inhibitory actions of this compound impact distinct and vital cellular pathways. The following diagrams illustrate the points of inhibition.
Caption: Inhibition of P-Type ATPases and Enoyl-ACP Reductases by this compound.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds against P-type ATPases and enoyl-ACP reductases. These are generalized methods based on common practices in the field and are intended to provide a foundational understanding of the experimental setup.
P-Type ATPase (Na+/K+-ATPase and H+/K+-ATPase) Inhibition Assay
This protocol describes a colorimetric method to determine ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Caption: General workflow for an ATPase inhibition assay.
1. Preparation of Reagents:
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM) and KCl (e.g., 20 mM for H+/K+-ATPase) or a combination of NaCl (e.g., 100 mM) and KCl (e.g., 20 mM for Na+/K+-ATPase).
- Enzyme Preparation: Microsomal fractions containing the target ATPase are prepared from appropriate tissues (e.g., porcine gastric mucosa for H+/K+-ATPase, canine kidney for Na+/K+-ATPase).
- Substrate Solution: Adenosine triphosphate (ATP) solution (e.g., 2 mM).
- Inhibitor Solutions: Serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
- Stop Solution: Trichloroacetic acid (TCA) solution (e.g., 10% w/v).
- Phosphate Detection Reagent: Malachite green or other phosphate-detecting reagent.
2. Assay Procedure:
- In a microplate, add the assay buffer, enzyme preparation, and varying concentrations of this compound or control inhibitor. Include a control with no inhibitor.
- Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the ATP solution.
- Incubate at 37°C for a specific time (e.g., 20-30 minutes).
- Terminate the reaction by adding the stop solution.
- Add the phosphate detection reagent and incubate for color development.
- Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
3. Data Analysis:
- The amount of Pi released is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of this compound relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enoyl-ACP Reductase (FabI/FabK) Inhibition Assay
This protocol outlines a spectrophotometric assay that measures the decrease in NADH or NADPH concentration as it is oxidized during the reduction of the enoyl-ACP substrate.
Caption: General workflow for an enoyl-ACP reductase inhibition assay.
1. Preparation of Reagents:
- Assay Buffer: A suitable buffer such as Tris-HCl or HEPES (e.g., 100 mM, pH 7.5).
- Enzyme: Purified recombinant FabI or FabK.
- Cofactor: NADH or NADPH solution (e.g., 150 µM).
- Substrate: Crotonyl-CoA or a specific enoyl-ACP substrate (e.g., 50 µM).
- Inhibitor Solutions: Serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- In a UV-transparent microplate or cuvette, add the assay buffer, purified enzyme, and the cofactor (NADH/NADPH).
- Add varying concentrations of this compound or a control inhibitor. Include a control with no inhibitor.
- Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).
- Initiate the reaction by adding the substrate (e.g., crotonyl-CoA).
- Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH/NADPH.
3. Data Analysis:
- Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
- Determine the percentage of inhibition for each concentration of this compound relative to the control.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Conclusion
This compound exhibits a unique profile of inhibiting both mammalian P-type ATPases and bacterial enoyl-ACP reductases with micromolar efficacy. This dual-targeting capability is noteworthy. However, a comprehensive understanding of its selectivity and potential off-target effects is currently limited by the lack of broad cross-reactivity screening against other enzyme families. The experimental protocols provided herein offer a framework for further investigation into the inhibitory properties of this compound and other potential modulators of these important enzyme targets. Future studies focusing on a wider selectivity panel will be crucial in determining the therapeutic potential and research applications of this interesting natural product.
References
- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Aquastatin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of Aquastatin A with other relevant antibiotics, supported by available experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Executive Summary
This compound, a fungal metabolite, demonstrates notable inhibitory activity against key Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the targeted inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI and FabK), a crucial enzyme in bacterial fatty acid synthesis. This guide compares the antibacterial profile of this compound with that of Triclosan, a broad-spectrum antibiotic with a similar mechanism, and Isoniazid, a narrow-spectrum agent targeting mycobacterial cell wall synthesis. While this compound shows promise, its efficacy against Gram-negative bacteria remains to be fully elucidated.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and comparator antibiotics against various bacterial species. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis |
| This compound | 16-32 µg/mL[1] | 16-32 µg/mL[1] | - | Not Reported | Not Reported | Not Reported |
| Triclosan | 0.025 - 1 µg/mL[2] | 0.025 - 1 µg/mL[2] | - | 0.5 - 64 µg/mL[3][4] | ≥32.0 µg/mL[5] | - |
| Isoniazid | - | - | - | - | - | 0.03 - 4 µg/mL[6][7] |
Mechanism of Action and Signaling Pathways
This compound and Triclosan both target the bacterial fatty acid synthesis (FAS-II) pathway, a highly conserved and essential process for bacterial survival. Specifically, they inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. By blocking this step, these antibiotics disrupt the production of fatty acids necessary for building and maintaining the bacterial cell membrane, ultimately leading to growth inhibition. Isoniazid, in contrast, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.
Below are diagrams illustrating the targeted signaling pathways.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent against aerobic bacteria.
Materials:
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Test antimicrobial agents (e.g., this compound, Triclosan, Isoniazid)
-
Bacterial strains for testing
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Workflow Diagram:
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Further dilute the stock solutions in the appropriate broth to achieve a starting concentration that is typically twice the highest concentration to be tested.
-
Preparation of Inoculum: Inoculate a fresh broth with the test bacterium and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform a two-fold serial dilution by transferring 50 µL to the subsequent wells.
-
The final volume in each well after dilution will be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 37°C for 16 to 20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The results can also be read using a microplate reader.
Conclusion
This compound demonstrates promising antibacterial activity against Gram-positive pathogens, including MRSA, by inhibiting the essential fatty acid synthesis pathway. Its mechanism of action is similar to the broad-spectrum antibiotic Triclosan. However, a significant gap in the current knowledge is the lack of data on its efficacy against Gram-negative bacteria. Further research is warranted to fully characterize the antibacterial spectrum of this compound and to evaluate its potential as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
No In Vivo Efficacy Studies of Aquastatin A Found in Publicly Available Literature
A comprehensive review of published scientific literature reveals a lack of data on the in vivo efficacy of Aquastatin A. To date, all available research has focused exclusively on its in vitro activities. This absence of animal or human studies means that no comparisons can be made regarding its performance against other therapeutic alternatives in a living organism.
Initial investigations into this compound identified it as a fungal metabolite with potent inhibitory effects on bacterial enoyl-acyl carrier protein (ACP) reductase, suggesting its potential as an antibacterial agent. Specifically, it has demonstrated activity against Staphylococcus aureus and the methicillin-resistant strain (MRSA) by targeting the FabI enzyme, and against Streptococcus pneumoniae by inhibiting the FabK isoform.[1][2]
Further in vitro studies have also characterized this compound as an inhibitor of mammalian adenosine triphosphatases (ATPases), including Na+/K+-ATPase and H+/K+-ATPase.[3][4] This finding suggests a broader range of biological activity that has yet to be explored in living models.
Despite these promising initial findings in a laboratory setting, no subsequent studies detailing the evaluation of this compound in animal models for any therapeutic application have been published. Consequently, crucial data regarding its efficacy, dosage, administration routes, and potential toxicity in a physiological system remains unknown.
For researchers and drug development professionals, this indicates that this compound is in a very early stage of preclinical investigation. Any future development of this compound would necessitate extensive in vivo studies to validate the therapeutic potential suggested by the current in vitro data.
Potential Mechanisms of Action (Based on In Vitro Data)
While no in vivo signaling pathways have been elucidated, the known in vitro targets of this compound suggest potential mechanisms that could be investigated in future animal studies.
As an Antibacterial Agent
This compound's primary antibacterial mechanism is the inhibition of enoyl-ACP reductase (FabI and FabK), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. By blocking this pathway, this compound prevents the formation of essential fatty acids required for bacterial cell membrane construction, leading to growth inhibition.
Conclusion
The current body of scientific evidence is insufficient to produce a comparison guide on the in vivo efficacy of this compound. The compound remains an interesting prospect based on its in vitro bioactivities, but without animal model data, its therapeutic potential cannot be evaluated or compared to existing treatments. Further research is required to bridge this critical gap in our understanding.
References
- 1. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
Degalactosylation of Aquastatin A: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Aquastatin A and its degalactosylated form. This compound, a fungal metabolite, has garnered interest for its inhibitory effects on both bacterial and mammalian enzymes.[1][2] This document summarizes the available experimental data on how the removal of its galactose moiety impacts its primary biological functions, provides detailed experimental protocols for relevant assays, and visualizes its mechanism of action.
Data Presentation: Quantitative Comparison of Bioactivity
The primary finding in the available literature is that the degalactosylation of this compound does not significantly affect its antibacterial activity.[1][2] The degalactosylated form is sometimes referred to as Aquastatin B. While specific IC50 and MIC values for the degalactosylated form are not explicitly provided in the referenced literature, the consistent assertion is that its potency is comparable to the native compound. The following table summarizes the known quantitative data for this compound, with the activity of its degalactosylated form inferred from these qualitative statements.
| Compound | Target Enzyme/Organism | Assay Type | Activity |
| This compound | Staphylococcus aureus FabI | IC50 | 3.2 µM[1] |
| Degalactosylated this compound | Staphylococcus aureus FabI | IC50 | Not significantly different from this compound[1] |
| This compound | Streptococcus pneumoniae FabK | IC50 | 9.2 µM[1] |
| Degalactosylated this compound | Streptococcus pneumoniae FabK | IC50 | Not significantly different from this compound[1] |
| This compound | S. aureus & MRSA | MIC | 16-32 µg/ml[1] |
| Degalactosylated this compound | S. aureus & MRSA | MIC | Not significantly different from this compound[1] |
It is important to note that one study has suggested that the aglycone of this compound (Aquastatin B) does not demonstrate inhibitory activity against fatty acid synthase II or antibacterial activity. This finding appears to contradict other reports and highlights the need for further research to clarify the structure-activity relationship definitively.
Mechanism of Action: Enzyme Inhibition
The primary antibacterial mechanism of this compound is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI and FabK), a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. This inhibition disrupts the production of essential fatty acids, leading to bacterial growth inhibition. The following diagram illustrates this inhibitory action.
Caption: Inhibition of bacterial fatty acid synthesis by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
Degalactosylation of this compound (Acid Hydrolysis)
This protocol describes a general method for the removal of a sugar moiety from a glycoside using acid hydrolysis.
Workflow:
Caption: Workflow for acid-catalyzed degalactosylation.
Procedure:
-
Dissolution: Dissolve this compound in methanol.
-
Acidification: Add an equal volume of 1N hydrochloric acid (HCl) to the methanolic solution.
-
Hydrolysis: Reflux the mixture for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Concentrate the solution under reduced pressure to remove the methanol.
-
Extraction: Dilute the remaining aqueous solution with water and extract with an organic solvent such as ethyl acetate. The degalactosylated product will be in the organic phase, while the galactose will remain in the aqueous phase.
-
Purification: The organic phase can be dried, concentrated, and the product purified using standard chromatographic techniques.
Enoyl-ACP Reductase (FabI) Inhibition Assay
This assay measures the inhibition of FabI by monitoring the oxidation of NADPH.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., 100 mM sodium phosphate, pH 7.0), the FabI enzyme, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound or its degalactosylated form to the wells. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding the substrate, such as crotonoyl-CoA.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Serial Dilution: Perform a serial dilution of this compound and its degalactosylated form in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
References
A Comparative Analysis of Aquastatin A from Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Aquastatin A, a potent bioactive secondary metabolite, has been isolated from several fungal species, exhibiting a range of inhibitory activities against key enzymes implicated in various diseases. This guide provides a comparative analysis of this compound derived from Fusarium aquaeductuum, Sporothrix sp. FN611, and the marine-derived Cosmospora sp. SF-5060. The comparison focuses on their reported biological activities, supported by quantitative data and detailed experimental methodologies.
Quantitative Analysis of Biological Activity
The inhibitory potency of this compound varies depending on its fungal source and the target enzyme. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Fungal Source | Target Enzyme | IC50 Value (µM) |
| Fusarium aquaeductuum | Na+/K+-ATPase | 7.1[1][2] |
| H+/K+-ATPase | 6.2[1][2] | |
| Sporothrix sp. FN611 | Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) (S. aureus) | 3.2[3][4] |
| Enoyl-Acyl Carrier Protein (ACP) Reductase (FabK) (S. pneumoniae) | 9.2[3][4] | |
| Cosmospora sp. SF-5060 | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.19[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation and Purification of this compound
While detailed, step-by-step protocols for the fermentation and purification of this compound from each specific fungal species are not extensively detailed in the available literature, a general workflow can be outlined based on the provided information.
1. Fermentation: The respective fungal strains (Fusarium aquaeductuum, Sporothrix sp. FN611, or Cosmospora sp. SF-5060) are cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.
2. Extraction: The fungal biomass and culture broth are typically separated. The broth is then extracted with an organic solvent, most commonly ethyl acetate, to partition this compound and other nonpolar compounds into the organic phase.[5]
3. Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process often involves:
- Silica Gel Chromatography: To separate compounds based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) to achieve high-purity separation of this compound.
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Enzyme Inhibition Assays
This assay determines the inhibitory effect of this compound on the activity of Na+/K+-ATPase and H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Enzyme Preparation: A microsomal fraction containing the respective ATPase is prepared from a suitable tissue source (e.g., porcine gastric mucosa for H+/K+-ATPase).
-
Reaction Mixture: The reaction is carried out in a buffer solution (e.g., Tris-HCl) containing MgCl2, KCl, and the enzyme preparation.
-
Inhibitor Addition: Various concentrations of this compound are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Quantification of Pi: The reaction is stopped, and the amount of liberated inorganic phosphate is determined colorimetrically.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity is calculated.
This spectrophotometric assay measures the inhibition of FabI or FabK by monitoring the oxidation of NADH.
-
Reaction Mixture: The assay is performed in a buffer containing NADH, the crotonoyl-CoA substrate, and the purified FabI or FabK enzyme.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture.
-
Monitoring the Reaction: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
IC50 Determination: The concentration of this compound required to reduce the initial velocity of the reaction by 50% is determined.
This colorimetric assay determines the inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Reaction Buffer: A suitable buffer (e.g., Tris-HCl) containing Dithiothreitol (DTT) is prepared.
-
Assay Procedure: The reaction is initiated by adding the PTP1B enzyme to the buffer containing pNPP and varying concentrations of this compound.
-
Measurement: The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.
-
IC50 Calculation: The concentration of this compound that results in 50% inhibition of PTP1B activity is calculated.
The following diagram illustrates the general principle of the enzyme inhibition assays.
Signaling Pathways
This compound's inhibitory actions on PTP1B and Na+/K+-ATPase have implications for cellular signaling pathways.
PTP1B in Insulin Signaling
PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
References
- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Aquastatin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, logistical procedures, and disposal plans for the handling of Aquastatin A. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the required personal protective equipment and engineering controls to be used when handling this compound. These recommendations are based on the potential hazards associated with this compound.
| Control Type | Equipment/Procedure | Purpose |
| Engineering Controls | Ensure adequate ventilation. | To minimize inhalation exposure. |
| Provide an accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure. | |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat). | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator. | To be used when ventilation is inadequate or when handling large quantities. |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor/physician if you feel unwell and rinse your mouth.[1]
-
Collect spillage.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to mitigate risks. The following workflow outlines the necessary steps from receipt of the compound to its use in experimental procedures.
Step-by-Step Handling Procedure:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. For long-term stability, store the powder form at -20°C and solutions in solvent at -80°C.[1]
-
Personal Protective Equipment : Before handling, put on all required PPE as detailed in the table above.
-
Workstation Preparation : All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Solution Preparation : When preparing solutions, avoid the formation of dust and aerosols.[1] Add the solvent to the powdered this compound slowly to prevent splashing.
-
Experimental Use : Follow the specific experimental protocol, ensuring that all handling of the compound is done with the appropriate safety measures in place.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly. Decontaminate all work surfaces and equipment.
Emergency and Disposal Plan
Proper emergency response and disposal are critical for safety and environmental protection.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Accidental Release | Evacuate personnel to a safe area. Use full personal protective equipment. Ensure adequate ventilation. Prevent further leakage or spillage. Absorb solutions with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1] |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher. Wear self-contained breathing apparatus and protective clothing.[1] |
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations.
-
Product Disposal : Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product, following all applicable regulations.[1]
-
Environmental Precautions : Prevent the product from entering drains, water courses, or the soil.[1]
Experimental Protocols and Mechanism of Action
Mechanism of Action of this compound
This compound has been identified as an inhibitor of several key enzymes. In mammals, it inhibits Na+/K+-ATPase and H+/K+-ATPase. In bacteria, it is a potent inhibitor of enoyl-acyl carrier protein (ACP) reductase (FabI).
General Protocol for an In Vitro Enzyme Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound against a target enzyme, such as an ATPase or enoyl-ACP reductase. Note: Specific concentrations, incubation times, and buffer components should be optimized for the specific enzyme and experimental setup.
1. Preparation of Reagents:
-
This compound Stock Solution:
-
Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). This will be your stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution: Prepare a solution of the purified target enzyme in an appropriate assay buffer. The concentration will depend on the specific activity of the enzyme.
-
Substrate Solution: Prepare a solution of the enzyme's substrate (e.g., ATP for ATPases, enoyl-ACP for FabI) in the assay buffer.
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity. This may include salts, cofactors (e.g., MgCl2 for ATPases), and a specific pH.
2. Assay Procedure (96-well plate format):
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.
-
Assay Plate Setup:
-
Test Wells: Add a fixed volume of the enzyme solution and the this compound dilution to each well.
-
Positive Control Wells: Add the enzyme solution and assay buffer (without this compound).
-
Negative Control Wells: Add the substrate solution and assay buffer (without the enzyme).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow this compound to bind to the enzyme.
-
Initiation of Reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., a strong acid or a specific inhibitor).
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric assay). For ATPases, this often involves measuring the amount of inorganic phosphate produced. For reductases, it may involve monitoring the oxidation of NADH/NADPH.
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
